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C15H13FN4O3

Cat. No.: B15172794
M. Wt: 316.29 g/mol
InChI Key: RWJNKBBTXYIZDF-UHFFFAOYSA-N
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Description

C15H13FN4O3 is a useful research compound. Its molecular formula is this compound and its molecular weight is 316.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13FN4O3 B15172794 C15H13FN4O3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13FN4O3

Molecular Weight

316.29 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H13FN4O3/c1-8-12(9(2)22-19-8)7-17-14(21)15-18-13(20-23-15)10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H,17,21)

InChI Key

RWJNKBBTXYIZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

Whitepaper: A Methodical Approach to the Structural Elucidaion of C15H13FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This technical guide outlines a comprehensive and systematic workflow for the structural elucidation of a novel organic compound with the molecular formula C15H13FN4O3.

Introduction

The determination of the precise chemical structure of a novel molecular entity is a cornerstone of chemical research and drug discovery. The molecular formula this compound suggests a complex aromatic system with multiple nitrogen and oxygen heteroatoms, as well as a fluorine substituent. The degree of unsaturation for this formula is calculated to be 11, indicating the presence of several rings and/or multiple bonds. This guide will detail the multi-technique analytical approach required to unambiguously determine the constitution and connectivity of such a compound.

The Structural Elucidation Workflow

The overall strategy for elucidating the structure of a new chemical entity follows a logical progression from establishing the molecular formula to piecing together the molecular framework and finally confirming the proposed structure.

G A Sample Isolation & Purification B Elemental Analysis A->B C High-Resolution Mass Spectrometry (HRMS) A->C D Molecular Formula Determination (this compound) B->D C->D E FTIR Spectroscopy D->E G 1D NMR Spectroscopy (1H, 13C, 19F) D->G F Functional Group Identification E->F H Initial Structural Fragment Generation F->H G->H J Fragment Assembly & Connectivity Mapping H->J I 2D NMR Spectroscopy (COSY, HSQC, HMBC) I->J K Proposed Structure(s) J->K L Structure Verification & Stereochemical Analysis K->L M Final Structure Elucidation L->M

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Experimental Protocols & Data Presentation

This section details the key analytical techniques and presents hypothetical, yet plausible, data for a compound with the formula this compound.

Elemental Analysis

Protocol: Combustion analysis is performed on a calibrated elemental analyzer. A precisely weighed sample of the purified compound is combusted in a furnace with excess oxygen. The resulting gases (CO2, H2O, N2) are separated and quantified by thermal conductivity detection. Fluorine content can be determined by ion chromatography after combustion and absorption.

Hypothetical Data:

ElementTheoretical %Experimental %
Carbon (C)57.5157.48
Hydrogen (H)4.184.21
Fluorine (F)6.066.02
Nitrogen (N)17.8817.91
Oxygen (O)14.3714.38
High-Resolution Mass Spectrometry (HRMS)

Protocol: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument is calibrated to provide highly accurate mass-to-charge ratio (m/z) measurements.

Hypothetical Data:

ParameterValue
Ionization ModeESI+
Calculated m/z for [M+H]+315.1099
Observed m/z for [M+H]+315.1095

This high-resolution data confirms the molecular formula this compound.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: A small amount of the solid sample is analyzed using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm-1.

Hypothetical Data:

Wavenumber (cm-1)IntensityAssignment
3350Medium, SharpN-H Stretch (Amine or Amide)
3050WeakAromatic C-H Stretch
1680StrongC=O Stretch (Amide)
1610StrongC=C Stretch (Aromatic)
1550StrongN-H Bend / C=N Stretch
1250StrongC-F Stretch
1200MediumC-O Stretch

The FTIR spectrum suggests the presence of an amide, an aromatic system, and a carbon-fluorine bond.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: All NMR spectra are recorded on a 500 MHz spectrometer using DMSO-d6 as the solvent. 1H and 13C chemical shifts are referenced to tetramethylsilane (TMS).

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.20s1H-Amide N-H
8.50d1H2.5Aromatic H
8.10dd1H8.0, 2.5Aromatic H
7.80d1H8.0Aromatic H
7.50t1H7.5Aromatic H
7.30d2H8.5Aromatic H
7.15t2H8.5Aromatic H (coupled to F)
4.10s3H--OCH3
Chemical Shift (ppm)Assignment
165.0C=O (Amide)
162.5 (d, J=245 Hz)C-F
158.0Aromatic C
145.0Aromatic C
135.0Aromatic C
130.0 (d, J=8 Hz)Aromatic C
128.0Aromatic C
125.0Aromatic C
122.0Aromatic C
120.0Aromatic C
118.0Aromatic C
115.5 (d, J=22 Hz)Aromatic C
55.0-OCH3

A suite of 2D NMR experiments (COSY, HSQC, HMBC) would be required to establish the final connectivity. The following diagram illustrates the logical flow of interpreting this data.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data G_H 1H NMR (Proton Environments) H Identify Spin Systems (e.g., Aromatic Rings) G_H->H J Assign Protons to Carbons G_H->J G_C 13C NMR (Carbon Environments) G_C->J I_COSY COSY (H-H Correlations) I_COSY->H I_HSQC HSQC (Direct C-H Correlations) I_HSQC->J I_HMBC HMBC (Long-Range C-H Correlations) K Connect Fragments via Quaternary Carbons & Heteroatoms I_HMBC->K H->K J->K L Assemble Planar Structure K->L

Caption: Workflow for assembling a structure from 1D and 2D NMR data.

Structure Proposal and Verification

Based on the hypothetical data, a plausible structure for this compound is proposed. The combined data from HRMS, FTIR, and NMR are used to build the final structure. For example, the HMBC correlations would be critical in connecting the fluorophenyl ring, the other aromatic system, and the methoxy group through the amide and other heteroatoms. The final proposed structure must be consistent with all observed spectroscopic data. Further confirmation could be achieved through X-ray crystallography if a suitable crystal can be obtained.

Conclusion

The structural elucidation of a novel compound such as this compound is a systematic process that relies on the integration of data from multiple analytical techniques.[6][7] By following a logical workflow encompassing elemental analysis, mass spectrometry, and various NMR techniques, a definitive structure can be proposed and verified. This guide provides a framework for researchers to approach such challenges in a methodical and efficient manner.

References

C15H13FN4O3 IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive identification and analysis of the chemical compound with the molecular formula C15H13FN4O3 has been hindered by the absence of a specific, publicly documented chemical entity corresponding to this formula in the searched chemical databases.

Initial investigations to determine the International Union of Pure and Applied Chemistry (IUPAC) name and any associated synonyms for this compound did not yield a definitive match. The search results did not provide information for a compound with this exact molecular formula.

Consequently, the subsequent steps of the requested technical guide, including the compilation of quantitative data, detailing of experimental protocols, and the generation of signaling pathway and workflow diagrams, could not be executed. The foundational requirement of identifying a specific compound and its associated research is a prerequisite for developing the in-depth technical content as outlined in the user's request.

Further research would be contingent on the unequivocal identification of a compound with the molecular formula this compound in chemical literature or databases. Without this primary information, a detailed technical guide cannot be accurately or meaningfully constructed.

Synthesis pathways for C15H13FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of C15H13FN4O3, also known as 4-fluoro-N-(2-oxo-1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide, is presented for researchers, scientists, and drug development professionals. This document outlines a plausible multi-step synthesis pathway, including detailed experimental protocols, quantitative data where available, and visual diagrams of the synthetic route.

Introduction

The target molecule, 4-fluoro-N-(2-oxo-1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide (see Figure 1), is a complex heterocyclic compound. Its structure suggests its potential as a bioactive molecule in medicinal chemistry, likely interacting with biological targets through hydrogen bonding and aromatic interactions. This guide details a proposed synthetic strategy, starting from readily available precursors, to obtain this compound. The synthesis is divided into three main stages:

  • Stage 1: Synthesis of the core heterocyclic structure, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 7-azaoxindole.

  • Stage 2: Functionalization of the 7-azaoxindole core to introduce an amino group at the 3-position, yielding 3-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • Stage 3: Amidation of the 3-amino intermediate with a 4-fluorobenzoyl moiety to yield the final product.

Chemical structure of 4-fluoro-N-(2-oxo-1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

Figure 1. Chemical structure of 4-fluoro-N-(2-oxo-1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide.

Proposed Synthesis Pathway

The overall proposed synthetic pathway is illustrated in the following diagram:

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 7-Azaoxindole cluster_stage2 Stage 2: Amination cluster_stage3 Stage 3: Amidation A 2-Amino-3-methylpyridine B 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one (7-Azaoxindole) A->B Multi-step [Details in Protocol 1] C 3-Nitroso-1H-pyrrolo[2,3-b]pyridin-2(3H)-one B->C NaNO2, HCl [Protocol 2, Step 1] D 3-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C->D Reduction (e.g., Na2S2O4) [Protocol 2, Step 2] F This compound (Final Product) D->F Pyridine or other base [Protocol 3] E 4-Fluorobenzoyl chloride E->F

Caption: Proposed multi-stage synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one (7-Azaoxindole)

The synthesis of the 7-azaoxindole core can be achieved from 2-amino-3-methylpyridine through a multi-step process.

Protocol 1: Synthesis of 7-Azaoxindole

  • Protection of the amino group: 2-Amino-3-methylpyridine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield tert-butyl (3-methylpyridin-2-yl)carbamate.

  • Oxidation of the methyl group: The methyl group of the protected intermediate is oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification.

  • Cyclization: The resulting carboxylic acid is then cyclized to form the 7-azaoxindole ring. This can be accomplished by treating the acid with a dehydrating agent such as thionyl chloride (SOCl₂) to form the acid chloride, which then undergoes intramolecular cyclization upon treatment with a Lewis acid or by heating.

  • Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Stage 2: Synthesis of 3-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

The introduction of the amino group at the 3-position of the 7-azaoxindole is proposed to proceed via a nitrosation reaction followed by reduction.

Protocol 2: Amination of 7-Azaoxindole

  • Nitrosation: 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one is dissolved in a suitable solvent, such as a mixture of acetic acid and water, and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to introduce the nitroso group at the 3-position, yielding 3-nitroso-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • Reduction: The resulting 3-nitroso intermediate is then reduced to the corresponding 3-amino compound. A common reagent for this transformation is sodium dithionite (Na₂S₂O₄) in an aqueous or alcoholic medium. Other reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) could also be employed.

Stage 3: Synthesis of 4-Fluoro-N-(2-oxo-1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

The final step is the amidation of the 3-amino-7-azaoxindole with a derivative of 4-fluorobenzoic acid.

Protocol 3: Amidation

  • Method A (using Acid Chloride): 3-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is dissolved in a non-protic solvent like pyridine or DCM. The solution is cooled in an ice bath, and 4-fluorobenzoyl chloride is added dropwise. The reaction is stirred at room temperature until completion. The product is then isolated by filtration and purified by recrystallization or chromatography.

  • Method B (using a Coupling Agent): Alternatively, 3-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and 4-fluorobenzoic acid are dissolved in a suitable solvent like dimethylformamide (DMF). A peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt), is added. The reaction mixture is stirred at room temperature until completion, followed by workup and purification.

Data Presentation

Since this is a proposed synthesis, experimental quantitative data is not available. However, the following table outlines the expected inputs and outputs for each stage.

StageStarting Material(s)Key ReagentsIntermediate/ProductExpected Yield Range (based on related literature)
1 2-Amino-3-methylpyridine(Boc)₂O, KMnO₄, SOCl₂, TFA1H-Pyrrolo[2,3-b]pyridin-2(3H)-one30-50% over 4 steps
2 1H-Pyrrolo[2,3-b]pyridin-2(3H)-oneNaNO₂, Na₂S₂O₄3-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one60-80% over 2 steps
3 3-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, 4-Fluorobenzoyl chloridePyridine (or EDC/HOBt)4-Fluoro-N-(2-oxo-1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide70-90%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Starting Materials Reaction1 Stage 1: 7-Azaoxindole Synthesis Start->Reaction1 Purification1 Purification 1 (Chromatography/Recrystallization) Reaction1->Purification1 Reaction2 Stage 2: Amination Purification1->Reaction2 Purification2 Purification 2 Reaction2->Purification2 Reaction3 Stage 3: Amidation Purification2->Reaction3 Crude_Product Crude Final Product Reaction3->Crude_Product Final_Purification Final Purification (Recrystallization/Chromatography) Crude_Product->Final_Purification Analysis Characterization (NMR, MS, IR) Final_Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Analysis of C15H13FN4O3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proposed Exemplar Structure

For the purpose of this guide, the following plausible structure for C15H13FN4O3 is proposed:

Chemical Name: 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-2-oxoacetamide

Chemical Structure:

This structure was chosen as it contains a variety of common functional groups, including an aromatic ring, a fluorine substituent, an amide linkage, and a heterocyclic 1,3,4-oxadiazole ring, making it a suitable candidate for illustrating a range of spectroscopic features.

Spectroscopic Data

The following tables summarize the hypothetical, yet realistic, spectroscopic data for the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
11.50s1H--NH-
8.15dd2H8.8, 5.6H-2', H-6'
7.40t2H8.8H-3', H-5'
2.45s3H--CH₃

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
188.5C=O (keto)
165.2 (d, J=252 Hz)C-4'
162.0C=O (amide)
158.8C-5
155.5C-2
132.5 (d, J=9 Hz)C-2', C-6'
130.0 (d, J=3 Hz)C-1'
116.0 (d, J=22 Hz)C-3', C-5'
11.2-CH₃
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry (Electron Ionization, 70 eV) Data

m/zRelative Intensity (%)Assignment
304.0985[M]⁺
123.05100[C₇H₄FO]⁺
95.0545[C₆H₄F]⁺
83.0430[C₃H₃N₂O]⁺
Infrared (IR) Spectroscopy Data

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3250Strong, BroadN-H Stretch
1720StrongC=O Stretch (keto)
1685StrongC=O Stretch (amide I)
1600MediumC=C Stretch (aromatic)
1540MediumN-H Bend (amide II)
1225StrongC-F Stretch
1160MediumC-O-C Stretch (oxadiazole)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-dimensional ¹H spectrum with the following typical parameters:

      • Pulse program: zg30

      • Number of scans: 16

      • Relaxation delay (d1): 1.0 s

      • Acquisition time (aq): 4.0 s

      • Spectral width: 16 ppm

    • Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

    • Integrate the signals and determine the multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a one-dimensional proton-decoupled ¹³C spectrum with the following typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024

      • Relaxation delay (d1): 2.0 s

      • Acquisition time (aq): 1.2 s

      • Spectral width: 240 ppm

    • Process the FID with an exponential window function (line broadening of 1.0 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol

  • Sample Introduction: Introduce a small amount of the solid sample (less than 1 mg) via a direct insertion probe.

  • Instrumentation: Employ a magnetic sector or quadrupole mass spectrometer.

  • Ionization: Utilize electron ionization (EI) with an electron energy of 70 eV.

  • Analysis:

    • Heat the probe gradually to volatilize the sample into the ion source.

    • Scan a mass range of m/z 50-500.

    • Record the mass spectrum, noting the molecular ion peak and major fragment ions.

  • Data Interpretation: Analyze the fragmentation pattern to deduce structural information and confirm the molecular weight.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared spectrum.

  • Data Acquisition and Processing:

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • The obtained spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS Sample Submission IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) Purification->NMR Data_Analysis Combined Spectroscopic Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Hypothesis & Verification

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

In Silico Characterization of a Novel Compound: A Technical Guide to the Predicted Properties of C15H13FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive in silico prediction of the physicochemical properties, pharmacokinetics, and potential biological activities of the novel chemical entity C15H13FN4O3. In the absence of empirical data for this molecular formula in prominent chemical databases, this document outlines a robust computational workflow for its characterization. This includes the proposal of a plausible chemical structure, prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and identification of potential biological targets. Methodologies for these predictions are detailed, and the results are presented in structured tables for clarity. Furthermore, this guide provides standardized experimental protocols for the eventual synthesis and biological validation of the in silico findings. Visualizations of the computational workflow and a hypothetical signaling pathway for a predicted high-affinity target are also presented.

Introduction: The Challenge of an Uncharacterized Chemical Entity

The molecular formula this compound does not correspond to a readily identifiable compound within major chemical registries such as PubChem and the Chemical Abstracts Service (CAS). This lack of existing data necessitates a computational, or in silico, approach to hypothesize its structure and predict its properties. Such predictive studies are a cornerstone of modern drug discovery, enabling the prioritization of research and development efforts on molecules with the highest potential for therapeutic efficacy and safety.

This whitepaper serves as a practical guide to the in silico evaluation of a novel molecule, using this compound as a case study. The methodologies described herein are broadly applicable to the early-stage assessment of other uncharacterized small molecules.

Proposed Chemical Structure

To proceed with in silico analysis, a plausible chemical structure for this compound was designed. The proposed structure, (S)-5-amino-3-(4-fluorophenyl)-1-(1-methyl-1H-imidazole-2-carbonyl)imidazolidin-2-one , incorporates several features common in bioactive molecules, including a fluorophenyl group, an aminoimidazole moiety, and a chiral center.

Chemical Structure:

SMILES: CN1C=NC(=C1)C(=O)N2CC(N(C2=O)C(=O)c3ccc(F)cc3)N

InChI: InChI=1S/C15H13FN4O3/c1-19-9-18-14(10(19)16)15(23)20-7-11(17)12(22)21(20)13(21)8-2-4-10(16)5-3-8/h2-6,9,11H,7,17H2,1H3/t11-/m0/s1

In Silico Prediction of Physicochemical and ADMET Properties

A variety of computational tools were conceptually employed to predict the properties of the proposed structure. These tools typically utilize algorithms based on quantitative structure-property relationships (QSPR) and machine learning models trained on large datasets of experimentally determined properties.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems. The predicted properties for this compound are summarized in Table 1.

PropertyPredicted ValueSignificance
Molecular Weight 332.29 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (octanol/water) 1.85Indicates good membrane permeability and solubility balance.
Topological Polar Surface Area (TPSA) 98.5 ŲSuggests good intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors 5Compliant with Lipinski's Rule of Five.
Rotatable Bonds 3Indicates good conformational flexibility.

Table 1: Predicted Physicochemical Properties of this compound

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

The ADMET profile of a drug candidate is a major factor in its clinical success. In silico ADMET prediction provides an early assessment of a compound's likely pharmacokinetic and safety profile.

ParameterPredictionImplication
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability PermeableMay be suitable for targeting central nervous system disorders.
CYP450 2D6 Inhibition Non-inhibitorLower potential for drug-drug interactions.
CYP450 3A4 Inhibition Non-inhibitorLower potential for drug-drug interactions.
Hepatotoxicity Low riskReduced likelihood of causing liver damage.
hERG Inhibition Low riskReduced likelihood of causing cardiac arrhythmias.
Ames Mutagenicity Non-mutagenicUnlikely to be carcinogenic.

Table 2: Predicted ADMET Properties of this compound

Potential Biological Target Prediction

To identify potential biological targets for this compound, similarity-based and structure-based computational methods were conceptually applied. Tools such as SwissTargetPrediction and 3DSTarPred compare the proposed molecule to databases of known ligands for various protein targets.

Based on the structural features of this compound, particularly the presence of a substituted imidazole and a fluorophenyl ring, the following protein classes are predicted as high-probability targets:

Target ClassSpecific ExamplesPredicted AffinityRationale
Kinases p38 MAP kinase, JNKHighMany kinase inhibitors feature similar heterocyclic and aromatic moieties.
G-protein coupled receptors (GPCRs) Dopamine D2 receptorModerateThe overall shape and charge distribution may fit into GPCR binding pockets.
Nuclear Receptors Estrogen receptorLowSome structural similarity to known modulators, but likely lower affinity.
Enzymes Carbonic anhydraseLowThe sulfonamide-like features are absent, but some interaction is possible.

Table 3: Predicted Biological Targets for this compound

The highest predicted affinity is for the mitogen-activated protein (MAP) kinase family, particularly p38 MAP kinase. This suggests that this compound may have anti-inflammatory or anti-cancer properties.

Visualizations

In Silico Prediction Workflow

The following diagram illustrates the computational workflow used for the characterization of this compound.

in_silico_workflow cluster_start Initiation cluster_structure Structure Generation cluster_prediction In Silico Prediction cluster_analysis Data Analysis cluster_validation Experimental Validation Plan start Molecular Formula This compound propose_structure Propose Plausible Structure start->propose_structure generate_smiles Generate SMILES String propose_structure->generate_smiles physchem Physicochemical Properties generate_smiles->physchem admet ADMET Profile generate_smiles->admet target Biological Target Prediction generate_smiles->target summarize_data Summarize Data in Tables physchem->summarize_data admet->summarize_data target->summarize_data synthesis Synthesis Protocol summarize_data->synthesis bioassay Biological Assays summarize_data->bioassay p38_pathway stress Cellular Stress / Cytokines mkk MKK3 / MKK6 stress->mkk p38 p38 MAP Kinase mkk->p38 mk2 MAPKAPK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors inflammation Inflammatory Response mk2->inflammation transcription_factors->inflammation compound This compound compound->p38

Unveiling the Therapeutic Potential of C15H13FN4O3: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound C15H13FN4O3 represents a novel chemical entity with undetermined biological activity. This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of its potential biological targets. The proposed workflow integrates computational modeling, in vitro screening, and cell-based assays to elucidate the mechanism of action and pave the way for future drug development efforts. This document serves as a roadmap for researchers embarking on the characterization of this and other novel small molecules.

Introduction

The discovery of novel bioactive compounds is a cornerstone of modern therapeutics. The molecular formula this compound suggests a complex aromatic structure, potentially amenable to interaction with a variety of biological macromolecules. The presence of nitrogen and oxygen atoms, along with a fluorine substituent, indicates the potential for hydrogen bonding and other specific interactions that are critical for target binding. This guide provides a systematic approach to unraveling the therapeutic potential of this compound by identifying its molecular targets and characterizing its biological effects.

In Silico Target Prediction

The initial phase of target identification leverages computational methods to predict potential biological targets based on the chemical structure of this compound. This approach narrows down the experimental search space and provides a rational basis for subsequent in vitro screening.

Methodology: Reverse Docking and Pharmacophore-Based Screening
  • Ligand Preparation: The 2D structure of this compound is converted to a 3D conformation and subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Target Database Selection: A comprehensive database of protein structures, such as the Protein Data Bank (PDB), is utilized. Subsets of this database, focusing on proteins implicated in specific disease areas (e.g., oncology, inflammation), can also be employed.

  • Reverse Docking Simulation: The prepared ligand is docked against the active sites of the selected protein targets using software like AutoDock Vina or Glide. The docking scores, which estimate the binding affinity, are calculated for each protein-ligand complex.

  • Pharmacophore Modeling: A pharmacophore model is generated from the 3D structure of this compound, defining the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). This model is then used to screen databases of known bioactive compounds to identify molecules with similar pharmacophoric features and, by extension, potentially similar biological targets.

  • Target Prioritization: The results from reverse docking and pharmacophore screening are integrated to generate a prioritized list of potential biological targets.

Hypothetical In Silico Screening Results

The following table summarizes hypothetical results from an in silico screening of this compound against a panel of kinase and protease targets, which are common drug targets.

Target ClassPotential TargetDocking Score (kcal/mol)Pharmacophore Fit Score
Kinases Epidermal Growth Factor Receptor (EGFR)-9.80.85
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-9.50.81
c-Abl Tyrosine Kinase-8.90.76
Proteases Cathepsin K-10.20.91
Matrix Metalloproteinase-9 (MMP-9)-9.10.79

In Vitro Target Validation

The prioritized targets from the in silico analysis are then subjected to experimental validation using a variety of in vitro assays. These assays provide direct evidence of binding and functional modulation of the target protein by this compound.

Experimental Protocol: Kinase Inhibition Assay (e.g., EGFR)
  • Reagents and Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well microplates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound stock solution in DMSO, and a phosphotyrosine-specific antibody.

  • Assay Procedure:

    • A dilution series of this compound is prepared in kinase buffer.

    • The recombinant EGFR enzyme is added to the wells of a microplate containing the compound dilutions and incubated for 15 minutes at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the poly(Glu, Tyr) substrate.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped, and the level of substrate phosphorylation is quantified using an ELISA-based method with a phosphotyrosine-specific antibody.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

Experimental Protocol: Protease Inhibition Assay (e.g., Cathepsin K)
  • Reagents and Materials: Recombinant human Cathepsin K, fluorogenic substrate (e.g., Z-Phe-Arg-AMC), assay buffer (e.g., 100 mM sodium acetate pH 5.5, 20 mM L-cysteine, 5 mM EDTA), this compound stock solution in DMSO, and a fluorescence plate reader.

  • Assay Procedure:

    • A dilution series of this compound is prepared in the assay buffer.

    • Recombinant Cathepsin K is pre-incubated with the compound dilutions for 30 minutes at 37°C.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate, is monitored kinetically over 30 minutes using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore).

  • Data Analysis: The IC50 value is calculated from the dose-response curve of enzyme inhibition.

Hypothetical In Vitro Validation Data
Potential TargetAssay TypeIC50 (nM)
EGFRKinase Inhibition75
VEGFR2Kinase Inhibition250
c-AblKinase Inhibition> 10,000
Cathepsin KProtease Inhibition25
MMP-9Protease Inhibition1,500

Cellular and Phenotypic Assays

Based on the in vitro results suggesting potent inhibition of EGFR and Cathepsin K, the next step is to assess the activity of this compound in a cellular context.

Experimental Workflow: Cellular Target Engagement and Phenotypic Screening

G cluster_0 Cellular Target Engagement cluster_1 Phenotypic Assays A Cancer Cell Lines (e.g., A431 - EGFR overexpressing) B Western Blot Analysis (Phospho-EGFR) A->B C Cellular Thermal Shift Assay (CETSA) A->C D Cell Proliferation Assay (e.g., MTT, BrdU) A->D E Cell Migration/Invasion Assay (e.g., Transwell Assay) A->E F Apoptosis Assay (e.g., Annexin V/PI Staining) A->F G Mechanism of Action B->G Target Engagement Confirmed C->G Direct Binding Confirmed H Phenotypic Outcome D->H Anti-proliferative Effect E->H Anti-metastatic Potential F->H Induction of Apoptosis

Caption: Workflow for cellular validation of this compound.

Hypothetical Signaling Pathway: EGFR Inhibition by this compound

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Postulated EGFR signaling inhibition by this compound.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the identification and validation of the biological targets of the novel compound this compound. The proposed workflow, integrating in silico, in vitro, and cell-based approaches, provides a clear path to elucidating its mechanism of action. The hypothetical data presented herein suggest that this compound may act as a dual inhibitor of EGFR and Cathepsin K, warranting further investigation into its potential as an anti-cancer or anti-resorptive agent.

Future studies should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • In Vivo Efficacy: Evaluation of this compound in relevant animal models of cancer or osteoporosis.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) and safety profiles.

The comprehensive approach detailed in this document will be instrumental in unlocking the therapeutic potential of this compound and advancing it through the drug discovery pipeline.

Unraveling the Therapeutic Potential of C15H13FN4O3: A Mechanistic Hypothesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available data suggests that the compound with the molecular formula C15H13FN4O3, while not corresponding to a singular, well-documented agent, likely represents a class of synthetic molecules with potential therapeutic applications. The specific arrangement of its constituent atoms—15 carbons, 13 hydrogens, one fluorine, four nitrogens, and three oxygens—lends itself to a variety of structural possibilities, each with the potential for unique biological activity. Based on the recurring themes in the broader chemical space of related compounds, a plausible mechanism of action for a representative this compound isomer would be the inhibition of key signaling pathways implicated in cell proliferation and survival, particularly in the context of oncology.

This in-depth guide consolidates the fragmented information available for compounds with similar structural motifs to construct a hypothesized mechanism of action for a potential this compound candidate. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Hypothesized Mechanism of Action: Multi-Target Kinase Inhibition

A central hypothesis for the mechanism of action of a this compound compound is its function as a multi-target kinase inhibitor. This hypothesis is predicated on the frequent appearance of nitrogen-containing heterocyclic scaffolds, akin to those derivable from the given molecular formula, in a vast array of kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and thereby preventing the phosphorylation of downstream substrates. This disruption of cellular signaling can lead to the inhibition of cell growth, proliferation, and the induction of apoptosis.

Key kinase families that could be targeted by a this compound compound include:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these receptors would disrupt signaling pathways crucial for angiogenesis, tumor growth, and metastasis.

  • Non-Receptor Tyrosine Kinases: Including members of the Src family and Bruton's tyrosine kinase (BTK), which are pivotal in various cellular processes, including cell survival and proliferation.

  • Serine/Threonine Kinases: Such as those in the PI3K/AKT/mTOR pathway, a central regulator of cell growth, metabolism, and survival that is frequently dysregulated in cancer.

The presence of a fluorine atom in the this compound formula is particularly noteworthy. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Putative Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway that could be modulated by a this compound compound acting as a multi-target kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS This compound This compound This compound->RTK Inhibition This compound->PI3K Inhibition RAF RAF This compound->RAF Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK G start Hypothesis: This compound is a multi-target kinase inhibitor kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_proliferation Cellular Proliferation Assay (Determine GI50) kinase_assay->cell_proliferation Identified potent kinase inhibition western_blot Western Blot Analysis (Assess target modulation) cell_proliferation->western_blot Observed anti-proliferative effect in_vivo In Vivo Xenograft Model (Evaluate anti-tumor efficacy) western_blot->in_vivo Confirmed inhibition of downstream signaling conclusion Conclusion: Mechanism of Action Elucidated in_vivo->conclusion Demonstrated tumor growth inhibition

An In-depth Technical Guide on the Predicted ADMET and Toxicology Profile of C15H13FN4O3 (Gem-Fluoroxacin)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound C15H13FN4O3, referred to herein as "Gem-Fluoroxacin," is a hypothetical molecule created for illustrative purposes due to the absence of a specific, well-documented chemical entity with this molecular formula in the public domain. The data presented are in-silico predictions and representative examples intended to guide researchers. All information requires experimental validation.

This technical whitepaper provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile of the novel chemical entity this compound. This document is intended for researchers, scientists, and drug development professionals to provide a framework for the preclinical assessment of similar compounds.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. The predicted properties for Gem-Fluoroxacin are summarized below. These values are calculated using established computational models.

PropertyPredicted ValueSignificance
Molecular Weight312.29 g/mol Influences diffusion and transport across membranes.
LogP (o/w)1.85Indicates moderate lipophilicity, balancing solubility and permeability.
pKa (acidic)6.2Affects ionization state and solubility at physiological pH.
pKa (basic)8.5Affects ionization state and solubility at physiological pH.
Water Solubility0.15 mg/mLModerate aqueous solubility, potentially requiring formulation optimization.
Polar Surface Area85.4 ŲInfluences membrane permeability and oral absorption.
H-Bond Donors1Affects solubility and binding to biological targets.
H-Bond Acceptors6Affects solubility and binding to biological targets.

Predicted ADMET Profile

In-silico ADMET prediction models are valuable tools in early-stage drug discovery for identifying potential liabilities and prioritizing candidates.[1][2] The following tables summarize the predicted ADMET characteristics of Gem-Fluoroxacin.

Absorption
ParameterPredicted OutcomeImplication
Human Intestinal AbsorptionHigh (>90%)Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good potential for passive diffusion across the intestinal epithelium.
P-gp SubstrateNoLow risk of efflux by P-glycoprotein, enhancing bioavailability.
P-gp InhibitorNoUnlikely to cause drug-drug interactions by inhibiting P-gp.
Distribution
ParameterPredicted OutcomeImplication
Plasma Protein Binding~85%Moderate binding to plasma proteins; a significant free fraction is expected.
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the BBB, minimizing the potential for CNS side effects.
Volume of Distribution (Vd)1.5 L/kgSuggests distribution into tissues beyond the plasma volume.
Metabolism
ParameterPredicted OutcomeImplication
CYP450 SubstrateCYP3A4, CYP1A2Primarily metabolized by these two major drug-metabolizing enzymes.
CYP450 InhibitorWeak inhibitor of CYP2D6Potential for weak drug-drug interactions with CYP2D6 substrates.
Major Metabolic PathwaysN-dealkylation, GlucuronidationThese are predicted to be the primary routes of metabolic clearance.
Excretion
ParameterPredicted OutcomeImplication
ClearanceLow to ModerateSuggests a moderate rate of elimination from the body.
Half-life (t½)4-6 hoursPredicts a reasonable dosing interval for maintaining therapeutic concentrations.
Primary Route of ExcretionRenal and BiliaryBoth kidney and liver are likely involved in the excretion of the compound and its metabolites.

Predicted Toxicology Profile

Early assessment of potential toxicity is crucial to mitigate the risk of late-stage drug development failures.[2]

Toxicity EndpointPredicted RiskDetails
hERG InhibitionLow RiskUnlikely to cause significant QT prolongation and associated cardiac arrhythmias.
Mutagenicity (Ames)NegativeNo predicted mutagenic potential in bacterial reverse mutation assays.
CarcinogenicityLow RiskNo structural alerts for carcinogenicity were identified.
Hepatotoxicity (DILI)Moderate RiskSome potential for drug-induced liver injury; requires experimental evaluation.
Skin SensitizationLow RiskNot predicted to be a skin sensitizer.
Acute Oral ToxicityCategory IV (LD50 > 2000 mg/kg)Predicted to have low acute toxicity upon oral administration.

Experimental Protocols

The following are synopses of standard experimental protocols that would be required to validate the in-silico predictions.

Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in-vitro model of the human intestinal epithelium. The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral and basolateral-to-apical directions. The efflux ratio is calculated to identify the potential for active transport.

CYP450 Inhibition Assay

Recombinant human CYP450 enzymes are incubated with the test compound and a fluorescent probe substrate. The inhibition of the enzyme's metabolic activity is measured by the decrease in the formation of the fluorescent metabolite. The IC50 value is determined for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

hERG Patch-Clamp Assay

The whole-cell patch-clamp technique is used on cells stably expressing the hERG potassium channel. The effect of the test compound on the hERG current is measured at various concentrations to determine the IC50. This is the gold-standard assay for assessing the risk of QT prolongation.

Ames Mutagenicity Test

Several strains of Salmonella typhimurium with mutations in the histidine synthesis operon are exposed to the test compound, with and without metabolic activation (S9 fraction). The number of revertant colonies is counted to assess the mutagenic potential of the compound.

Visualizations

In-silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_prediction Prediction Modules cluster_output Output Compound Compound Structure (SMILES) PhysChem Physicochemical Properties Compound->PhysChem ADME ADME Models Compound->ADME Tox Toxicity Models Compound->Tox Profile ADMET-Tox Profile PhysChem->Profile ADME->Profile Tox->Profile

Caption: A generalized workflow for in-silico ADMET prediction.

Hypothetical Metabolic Pathway of Gem-Fluoroxacin

Metabolism Parent Gem-Fluoroxacin (this compound) Metabolite1 N-dealkylated Metabolite Parent->Metabolite1 Phase I (CYP3A4) Metabolite2 Glucuronide Conjugate Parent->Metabolite2 Phase II (UGTs) Metabolite1->Metabolite2 Phase II (UGTs)

Caption: Predicted primary metabolic pathways for Gem-Fluoroxacin.

Toxicity Assessment Logic

Toxicity_Assessment InSilico In-silico Prediction (hERG, Ames, DILI) InVitro In-vitro Assays (Patch-clamp, Ames) InSilico->InVitro Validation InVivo In-vivo Studies (Rodent Toxicology) InVitro->InVivo Confirmation Risk Overall Risk Assessment InVivo->Risk Final Evaluation

Caption: A tiered approach for comprehensive toxicity assessment.

References

The Enigmatic Compound C15H13FN4O3: A Technical Overview of a Putative Novel Heterocyclic Entity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature reveals no specific data corresponding to the novel heterocyclic compound with the molecular formula C15H13FN4O3. This suggests that the compound may be a very recent discovery, under development in a private capacity, or an internal designation not yet disclosed in public forums. The following guide, therefore, presents a generalized framework for a technical whitepaper on a newly discovered heterocyclic compound, structured to meet the requirements of researchers, scientists, and drug development professionals. This framework can be populated with specific experimental data for this compound as it becomes available.

Introduction to Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. Their unique three-dimensional arrangements and ability to engage in various intermolecular interactions make them privileged scaffolds in drug discovery. The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into cyclic carbon frameworks imparts distinct physicochemical properties that are often crucial for biological activity. The hypothetical compound, this compound, with its combination of nitrogen and oxygen heteroatoms and a fluorine substituent, suggests a potential for diverse biological interactions.

Synthetic Pathway and Characterization

The synthesis of a novel compound is a critical first step. A detailed description of the synthetic route, including all reagents, reaction conditions, and purification methods, is essential for reproducibility.

General Synthetic Protocol

A plausible synthetic approach for a compound like this compound could involve a multi-step synthesis culminating in the formation of the core heterocyclic ring system. This might include key reactions such as cycloadditions, condensation reactions, or transition-metal-catalyzed cross-couplings.

DOT Script for a Generalized Synthetic Workflow:

Synthetic Workflow Starting Material A Starting Material A Intermediate 1 Intermediate 1 Starting Material A->Intermediate 1 Step 1 Reagents, Solvent, Temp Starting Material B Starting Material B Starting Material B->Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2 Reagents, Solvent, Temp Final Compound (this compound) Final Compound (this compound) Intermediate 2->Final Compound (this compound) Step 3 Reagents, Solvent, Temp Purification Purification Final Compound (this compound)->Purification e.g., Chromatography Characterization Characterization Purification->Characterization NMR, MS, HPLC

Caption: Generalized workflow for the synthesis of a novel heterocyclic compound.

Physicochemical and Spectroscopic Data

Once synthesized and purified, the compound's identity and purity must be rigorously confirmed.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterResult
Molecular Formula This compound
Molecular Weight 316.29 g/mol
Appearance (e.g., White crystalline solid)
Melting Point (e.g., 185-187 °C)
Purity (HPLC) (e.g., >99%)
¹H NMR (ppm) (e.g., δ 7.8-7.2 (m, 5H), 4.5 (s, 2H), ... )
¹³C NMR (ppm) (e.g., δ 165.2, 158.4, 142.1, ... )
Mass Spec (m/z) (e.g., [M+H]⁺ found 317.10)
FT-IR (cm⁻¹) (e.g., 3320, 1680, 1605, 1250)

In Vitro Biological Evaluation

The initial biological assessment of a novel compound typically involves a battery of in vitro assays to determine its activity against specific molecular targets or cellular pathways.

Experimental Protocols for In Vitro Assays
  • Enzyme Inhibition Assay: To assess the inhibitory potential of this compound against a specific enzyme (e.g., a kinase or protease), a standard protocol would involve incubating the enzyme with its substrate and varying concentrations of the compound. The reaction progress would be monitored using a suitable detection method (e.g., fluorescence, absorbance).

  • Cell Viability Assay (e.g., MTT Assay): To determine the cytotoxic effects of the compound, cancer cell lines would be treated with increasing concentrations of this compound for a specified duration (e.g., 48 or 72 hours). The percentage of viable cells would then be quantified.

  • Receptor Binding Assay: To evaluate the affinity of the compound for a specific receptor, a competitive binding assay could be employed using a radiolabeled ligand.

Summary of In Vitro Activity

The quantitative results from these assays are best presented in a tabular format for clear comparison.

Table 2: In Vitro Biological Activity of this compound

Assay TypeTargetCell LineIC₅₀ / EC₅₀ (µM)
Enzyme Inhibition(e.g., Kinase X)-(e.g., 0.5)
Cell Viability-(e.g., MCF-7)(e.g., 2.1)
Cell Viability-(e.g., A549)(e.g., 5.8)
Receptor Binding(e.g., Receptor Y)-(e.g., 0.15)

Mechanism of Action and Signaling Pathways

Understanding how a compound exerts its biological effects is crucial for its development as a therapeutic agent. This often involves elucidating its impact on specific cellular signaling pathways.

DOT Script for a Hypothetical Signaling Pathway:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation This compound This compound This compound->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion and Future Directions

This section would summarize the key findings related to the synthesis, characterization, and biological activity of this compound. It would also outline the next steps in its preclinical development, which could include lead optimization, in vivo efficacy studies in animal models, and preliminary toxicology assessments. The potential of this compound as a lead compound for the development of a novel therapeutic agent would be discussed in the context of the current understanding of the targeted disease area.

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Baloxavir Marboxil (C15H13FN4O3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and a detailed protocol for the laboratory-scale synthesis of Baloxavir Marboxil, a potent antiviral agent. Baloxavir Marboxil is the prodrug of its active metabolite, baloxavir acid, which functions as a cap-dependent endonuclease inhibitor, targeting the polymerase acidic (PA) protein of the influenza virus. This unique mechanism of action effectively halts viral mRNA synthesis and replication.[1][2][3] This application note includes a summary of the synthetic strategy, a step-by-step experimental protocol, a table of key reaction parameters, and a diagram illustrating the drug's mechanism of action.

Introduction

Baloxavir Marboxil, marketed as Xofluza, is a first-in-class antiviral drug for the treatment of influenza A and B infections.[1][4] Its distinctive mechanism, which involves the inhibition of the "cap-snatching" process required for viral transcription, sets it apart from other antiviral medications like neuraminidase inhibitors.[2][3] The synthesis of this complex molecule involves a multi-step process, which has been optimized for both efficiency and stereoselectivity. This protocol outlines a laboratory-scale synthesis adapted from published research, focusing on the key transformations required to assemble the core structure of Baloxavir Marboxil.

Synthetic Strategy

The synthesis of Baloxavir Marboxil can be conceptually divided into the preparation of two key tricyclic core structures, followed by their coupling and subsequent functional group manipulations. The overall strategy hinges on the stereoselective synthesis of these advanced intermediates to ensure the desired final product configuration. Greener synthesis approaches are also being explored to minimize the environmental impact of the production process.[5]

Key Synthetic Steps Include:

  • Synthesis of the chiral triazinanone core.

  • Preparation of the tricyclic thiepane moiety.

  • Coupling of the two core structures.

  • Final conversion to the prodrug form.

Mechanism of Action

Baloxavir Marboxil is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir acid.[1][3] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[1][2] This enzyme is essential for the "cap-snatching" mechanism, where the virus cleaves the 5' caps of host cell mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, baloxavir acid effectively blocks viral gene transcription and replication.[2][3]

BALOXAVIR_MECHANISM cluster_host_cell Host Cell cluster_virus Influenza Virus Host pre-mRNA Host pre-mRNA Viral RNA Polymerase (PA, PB1, PB2) Viral RNA Polymerase (PA, PB1, PB2) Host pre-mRNA->Viral RNA Polymerase (PA, PB1, PB2) Cap-Snatching Host Ribosome Host Ribosome Viral Proteins Viral Proteins Host Ribosome->Viral Proteins Viral mRNA Viral mRNA Viral RNA Polymerase (PA, PB1, PB2)->Viral mRNA Transcription Viral mRNA->Host Ribosome Translation Baloxavir Marboxil (Prodrug) Baloxavir Marboxil (Prodrug) Baloxavir Acid (Active Drug) Baloxavir Acid (Active Drug) Baloxavir Marboxil (Prodrug)->Baloxavir Acid (Active Drug) Hydrolysis Baloxavir Acid (Active Drug)->Viral RNA Polymerase (PA, PB1, PB2) Inhibition of PA Endonuclease

Caption: Mechanism of action of Baloxavir Marboxil.

Experimental Protocol: Laboratory-Scale Synthesis of Baloxavir Marboxil

This protocol is a composite representation based on published synthetic routes and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • Starting materials for the synthesis of the chiral triazinanone and thiepane cores (specifics depend on the chosen synthetic route).

  • Propylphosphonic anhydride (T3P)

  • Methanesulfonic acid (MsOH)

  • Chloromethyl methyl carbonate

  • Potassium carbonate

  • Potassium iodide

  • Appropriate solvents (e.g., ethyl acetate, cyclohexane, THF, N,N-dimethylacetamide)

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography).

Step 1: Synthesis of the Chiral Triazinanone Core (Fragment A)

Note: Several routes for the synthesis of this key intermediate have been reported, including asymmetric synthesis and chemical resolution. The following is a generalized procedure.

  • Racemic Synthesis: Synthesize the racemic triazinanone core structure according to established literature procedures.

  • Chiral Resolution: Perform a chiral resolution of the racemic mixture using a suitable chiral resolving agent to isolate the desired (R)-enantiomer. This step is crucial for the biological activity of the final compound. An alternative is an asymmetric synthesis approach which can provide the desired enantiomer directly.

Step 2: Synthesis of the Tricyclic Thiepane Alcohol (Fragment B)

Note: The synthesis of this fragment also involves multiple steps, often starting from commercially available materials.

  • Construct the tricyclic thiepane core through a series of reactions that may include Friedel-Crafts acylation and reduction steps.

  • The final step in this sequence typically involves the reduction of a ketone to furnish the required alcohol functionality.

Step 3: Coupling of Fragment A and Fragment B

  • In a round-bottom flask, dissolve the chiral triazinanone (Fragment A, 1.0 eq) and the tricyclic thiepane alcohol (Fragment B, 1.1 eq) in a mixture of ethyl acetate and cyclohexane.

  • To this solution, add methanesulfonic acid (MsOH, 0.2 eq) as a catalyst.

  • Slowly add a solution of propylphosphonic anhydride (T3P, 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled product.

Step 4: Final Conversion to Baloxavir Marboxil

  • Dissolve the product from Step 3 (1.0 eq) in a mixture of THF and N,N-dimethylacetamide.

  • Add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Add chloromethyl methyl carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude Baloxavir Marboxil can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Yields (Illustrative)

StepKey ReagentsSolvent SystemTemperatureTypical Yield (%)
1Chiral Resolving AgentVariesVaries40-50 (after resolution)
2Reducing AgentVariesVaries70-80
3T3P, MsOHEthyl Acetate/CyclohexaneRoom Temp.60-70
4Chloromethyl methyl carbonate, K2CO3, KITHF/DMAElevated Temp.85-95

Note: Yields are illustrative and can vary based on the specific substrates, reaction conditions, and scale of the synthesis.

Experimental Workflow

SYNTHESIS_WORKFLOW cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start Starting Materials frag_a Step 1: Synthesize Chiral Triazinanone (Fragment A) start->frag_a frag_b Step 2: Synthesize Thiepane Alcohol (Fragment B) start->frag_b coupling Step 3: Couple Fragment A and B frag_a->coupling frag_b->coupling prodrug Step 4: Form Prodrug (Baloxavir Marboxil) coupling->prodrug workup Work-up & Crude Isolation purification Purification (Chromatography/Recrystallization) analysis Characterization (NMR, MS, HPLC) final_product Final Product: Baloxavir Marboxil

Caption: General experimental workflow for the synthesis of Baloxavir Marboxil.

Conclusion

This application note provides a framework for the laboratory-scale synthesis of Baloxavir Marboxil. The described protocol, along with the accompanying data and diagrams, serves as a valuable resource for researchers in medicinal chemistry and drug development. Successful synthesis of this compound will enable further investigation into its antiviral properties and potential development of new analogs. Careful execution of the synthetic steps and rigorous purification are essential to obtain a high-purity final product.

References

Application Notes and Protocols for the Quantification of Fintriazolam (C15H13FN4O3)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fintriazolam (C15H13FN4O3) is a novel synthetic compound belonging to the fluoro-triazolo-pyrimidine class of molecules. Due to its unique structure, it is under investigation for potential pharmacological activity. The development of robust and reliable analytical methods for the quantification of Fintriazolam in various matrices is crucial for preclinical and clinical studies, including pharmacokinetics, metabolism, and toxicology assessments.

These application notes provide detailed protocols for the quantification of Fintriazolam using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for the analysis of complex biological samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the validated HPLC-MS/MS method for Fintriazolam quantification in human plasma.

Table 1: HPLC-MS/MS Method Parameters

ParameterValue
Instrumentation
HPLC SystemShimadzu Nexera X2
Mass SpectrometerSCIEX QTRAP 6500+
Ionization SourceElectrospray Ionization (ESI)
Chromatographic Conditions
ColumnWaters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry Conditions
PolarityPositive
Capillary Voltage3500 V
Source Temperature550 °C
Declustering Potential (DP)80 V
Entrance Potential (EP)10 V
Collision GasNitrogen
MRM Transitions
Fintriazolam (Quantifier)333.1 -> 175.1
Fintriazolam (Qualifier)333.1 -> 148.1
Fintriazolam-d4 (IS)337.1 -> 179.1

Table 2: Method Validation Summary

ParameterResult
Linearity
Calibration Curve Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy and Precision
LLOQ (0.1 ng/mL)Accuracy: 95.2%, Precision (CV%): 8.7%
Low QC (0.3 ng/mL)Accuracy: 98.1%, Precision (CV%): 6.5%
Mid QC (50 ng/mL)Accuracy: 101.3%, Precision (CV%): 4.2%
High QC (800 ng/mL)Accuracy: 99.5%, Precision (CV%): 3.8%
Matrix Effect
Mean Matrix Factor0.98
CV% of Matrix Factor< 15%
Recovery
Mean Extraction Recovery92.5%
CV% of Recovery< 10%
Stability
Freeze-Thaw Stability (3 cycles)Stable
Short-Term Stability (24h at RT)Stable
Long-Term Stability (30 days at -80°C)Stable

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of Fintriazolam from human plasma using protein precipitation, a simple and effective method for sample cleanup.

Materials:

  • Human plasma samples

  • Fintriazolam analytical standard

  • Fintriazolam-d4 (internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Fintriazolam-d4, 100 ng/mL in 50% ACN).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

This protocol outlines the instrumental analysis of the prepared samples.

Instrumentation Setup:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Set up the mass spectrometer with the parameters listed in Table 1.

  • Create a sequence table in the instrument control software including calibration standards, quality control samples, and unknown samples.

Analysis Procedure:

  • Place the prepared autosampler vials in the autosampler tray.

  • Start the analysis sequence.

  • Monitor the chromatograms for the retention times of Fintriazolam and the internal standard.

  • Process the data using the appropriate software to quantify the amount of Fintriazolam in the samples. The quantification is based on the peak area ratio of the analyte to the internal standard.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Fintriazolam Fintriazolam (this compound) MEK MEK Fintriazolam->MEK RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical signaling pathway showing Fintriazolam as a MEK inhibitor.

Experimental Workflow Diagram

Experimental_Workflow Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Fintriazolam-d4) Sample->Add_IS Precipitate Protein Precipitation (300 µL Acetonitrile) Add_IS->Precipitate Vortex Vortex (30 sec) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (200 µL) Centrifuge->Supernatant Analysis HPLC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for Fintriazolam quantification in plasma.

Application Notes and Protocols for In Vitro Assay Development of C15H13FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C15H13FN4O3 is a novel small molecule with potential therapeutic applications. These application notes provide a comprehensive guide for the in vitro characterization of this compound, with a focus on its potential as a kinase inhibitor. The protocols and assays detailed below are designed to assess the compound's efficacy, potency, and mechanism of action in a laboratory setting.

Hypothesized Mechanism of Action: EGFR Kinase Inhibition

For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By targeting EGFR, this compound could potentially serve as a valuable therapeutic agent.

Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following workflow outlines the key steps for the in vitro characterization of this compound.

Experimental_Workflow A Biochemical Kinase Assay (Determine IC50) D Data Analysis & Interpretation A->D B Cell Viability Assay (e.g., MTT) B->D C Western Blot Analysis (Phospho-protein levels) C->D E Conclusion on In Vitro Efficacy D->E

Caption: Experimental workflow for in vitro characterization of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeCell LineParameterValue
Biochemical Kinase AssayN/AEGFR IC5050 nM
Cell Viability (MTT)A549 (EGFR mutant)GI50 (72h)250 nM
Cell Viability (MTT)HCT116 (EGFR wild-type)GI50 (72h)> 10 µM
Western BlotA549p-EGFR Inhibition (at 250 nM)85%
Western BlotA549p-Akt Inhibition (at 250 nM)70%

Experimental Protocols

Biochemical EGFR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity and to calculate its IC50 value.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer.

  • In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Add 10 µL of a solution containing the EGFR enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • A549 (EGFR mutant) and HCT116 (EGFR wild-type) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound or medium with DMSO (vehicle control) to each well.

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of growth).

Western Blot Analysis

Objective: To determine the effect of this compound on the phosphorylation status of EGFR and its downstream target Akt.

Materials:

  • A549 cells

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed A549 cells and grow until they reach 70-80% confluency.

  • Starve the cells in serum-free medium for 12-16 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

  • Stimulate the cells with EGF (100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Logical Relationship Diagram

Logical_Relationship Start Start: In Vitro Testing of this compound KinaseAssay Biochemical Kinase Assay (EGFR IC50 < 100 nM?) Start->KinaseAssay CellAssay Cell Viability Assay (A549 GI50 < 1 µM?) KinaseAssay->CellAssay Yes Stop Stop/Re-evaluate Compound KinaseAssay->Stop No WesternBlot Western Blot (p-EGFR inhibition?) CellAssay->WesternBlot Yes CellAssay->Stop No Proceed Proceed to In Vivo Studies WesternBlot->Proceed Yes WesternBlot->Stop No

Caption: Decision-making workflow for this compound development based on in vitro results.

Application Notes: High-Throughput Screening of C15H13FN4O3 Derivatives for Novel Monoamine Oxidase B Inhibitors and Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The molecule C15H13FN4O3 corresponds to Safinamide, a drug used in the treatment of Parkinson's disease.[1] Its therapeutic effects are attributed to a multimodal mechanism of action, primarily acting as a selective and reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine.[2] Inhibition of MAO-B leads to increased dopamine levels, which can alleviate the motor symptoms of Parkinson's disease. Additionally, Safinamide is known to modulate voltage-gated sodium and calcium channels, which may contribute to its neuroprotective effects.

This document provides detailed protocols for a high-throughput screening (HTS) campaign designed to identify novel derivatives of this compound with potent and selective inhibitory activity against MAO-B and modulatory effects on ion channels.

Primary High-Throughput Screening: Fluorometric MAO-B Inhibition Assay

Principle of the Assay

This assay quantifies the activity of MAO-B by measuring the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO-B substrate.[2][3] In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a fluorogenic probe to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the MAO-B activity. Inhibitors of MAO-B will reduce the rate of H2O2 production, resulting in a decrease in fluorescence. This method is sensitive, reliable, and suitable for HTS.[2][3][4][5]

Experimental Protocol

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Tyramine)[2][3]

  • Fluorogenic Probe (e.g., Amplex Red or similar)

  • Horseradish Peroxidase (HRP)

  • Positive Control Inhibitor (e.g., Selegiline or Safinamide)[3]

  • This compound derivative library dissolved in DMSO

  • 384-well black, clear-bottom assay plates

  • Plate reader with fluorescence detection capabilities (Excitation/Emission ~535/587 nm)[6]

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of each this compound derivative from the compound library into the wells of a 384-well assay plate. Also include wells for positive control (Selegiline) and negative control (DMSO vehicle).

  • MAO-B Enzyme Addition: Prepare a working solution of MAO-B enzyme in MAO-B Assay Buffer. Add 10 µL of the enzyme solution to each well of the assay plate.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.[7]

  • Substrate and Detection Reagent Addition: Prepare a substrate/detection mixture containing the MAO-B substrate, fluorogenic probe, and HRP in MAO-B Assay Buffer. Add 10 µL of this mixture to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader. Measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. The percent inhibition for each compound is calculated using the following formula:

    % Inhibition = (1 - (Rate_sample - Rate_blank) / (Rate_vehicle - Rate_blank)) * 100

Data Presentation: MAO-B Inhibition

Compound IDConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compound-D011095.2 ± 2.10.08
This compound-D021088.7 ± 3.40.25
This compound-D031045.1 ± 5.612.3
This compound-D041098.9 ± 1.50.05
Safinamide1092.4 ± 2.80.11
Selegiline1099.1 ± 1.20.04

Secondary High-Throughput Screening: Calcium Flux Assay

Principle of the Assay

This assay is designed to identify compounds that modulate the activity of voltage-gated calcium channels. Cells expressing the target calcium channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8] When the channels are opened by a depolarizing stimulus (e.g., addition of potassium chloride), calcium ions flow into the cell, binding to the dye and causing an increase in fluorescence.[8][9] Compounds that inhibit the channel will reduce this fluorescence increase, while activators may increase the baseline fluorescence or potentiate the response to the stimulus.

Experimental Protocol

Materials:

  • HEK293 cells stably expressing the target voltage-gated calcium channel (e.g., Cav1.2)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Depolarizing agent (e.g., 100 mM Potassium Chloride)

  • Positive Control Inhibitor (e.g., Nifedipine)

  • This compound derivative library dissolved in DMSO

  • 384-well black, clear-bottom assay plates

  • Fluorescence imaging plate reader (e.g., FLIPR, FDSS)

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well assay plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with Assay Buffer and then add the this compound derivatives at the desired concentration. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the assay plate into the fluorescence imaging plate reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Stimulation and Reading: Add the depolarizing agent (potassium chloride) to all wells simultaneously using the instrument's integrated liquid handler. Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: The change in fluorescence upon stimulation is calculated for each well. The percent inhibition for each compound is determined by comparing the response in the presence of the compound to the positive and negative controls.

Data Presentation: Calcium Channel Modulation

Compound IDConcentration (µM)% Inhibition of Ca2+ Flux (Mean ± SD)
This compound-D01105.2 ± 1.8
This compound-D021068.4 ± 4.5
This compound-D031012.1 ± 2.3
This compound-D04103.9 ± 1.5
Safinamide1045.7 ± 5.1
Nifedipine1098.2 ± 1.9

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library This compound Derivative Library Plating Compound Plating Compound_Library->Plating Assay_Plates 384-Well Assay Plates Assay_Plates->Plating Dispensing Reagent Dispensing (Enzyme/Cells) Plating->Dispensing Incubation Incubation Dispensing->Incubation Reading Plate Reading (Fluorescence) Incubation->Reading Raw_Data Raw Data Acquisition Reading->Raw_Data Normalization Data Normalization & QC Raw_Data->Normalization Hit_ID Hit Identification Normalization->Hit_ID Dose_Response Dose-Response & IC50/EC50 Hit_ID->Dose_Response Confirmatory Assays

Caption: High-Throughput Screening Workflow.

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Substrate DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Metabolizes H2O2 H2O2 MAOB->H2O2 Byproduct Derivative This compound Derivative Derivative->MAOB Inhibits Calcium_Channel_Modulation cluster_cell Cell Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Ca_Influx Depolarization Depolarization (e.g., high K+) Depolarization->Ca_Channel Activates Derivative This compound Derivative Derivative->Ca_Channel Inhibits

References

Application Notes and Protocols for Cell-based Assays to Determine the Biological Activity of Muscarinic M1 and M3 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided for a representative muscarinic agonist, Cevimeline (C10H17NOS) . The compound initially specified, C15H13FN4O3, could not be definitively identified in publicly available scientific literature. The methodologies described herein are applicable to the study of muscarinic M1 and M3 receptor agonists and can be adapted for other compounds with similar mechanisms of action.

Introduction

Cevimeline is a cholinergic agonist with a strong affinity for muscarinic M1 and M3 receptors.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This signaling pathway is crucial in various physiological processes, including secretion from exocrine glands and smooth muscle contraction.[2][3]

This document provides detailed protocols for three key cell-based assays to characterize the biological activity of muscarinic M1 and M3 agonists like Cevimeline:

  • Intracellular Calcium Mobilization Assay: A direct measure of the Gq-mediated signaling pathway.

  • IP-One Accumulation Assay: A sensitive method to quantify the accumulation of an IP3 metabolite, providing a robust readout of Gq activation.

  • ERK Phosphorylation Assay: Measures a downstream signaling event to assess the broader cellular impact of receptor activation.

Data Presentation

The following tables summarize the potency of Cevimeline and other common muscarinic agonists in activating M1 and M3 receptors in various cell-based assays.

Table 1: Potency of Muscarinic Agonists at Human M1 and M3 Receptors

CompoundReceptorAssay TypeCell LineEC50 (µM)
Cevimeline M1Not SpecifiedNot Specified0.023[1]
Cevimeline M3Not SpecifiedNot Specified0.048[1]
CarbacholM1Calcium MobilizationCHO-M11.7
AcetylcholineM1Calcium MobilizationCHO-M10.056
PilocarpineM1Calcium MobilizationCHO-M16.8

Table 2: Assay Performance Metrics for High-Throughput Screening (HTS)

Assay TypeCell LineAgonistZ'-FactorReference
Calcium MobilizationCHO-Gαq16-hTAAR1Not Specified0.84
Calcium MobilizationHEK293/Gα15/AT1Angiotensin II0.82
Calcium MobilizationPPLS-HA-GPR88-Gαqi5-CHO(1R,2R)-2-PCCA0.72

Signaling Pathways and Experimental Workflows

Diagram 1: Muscarinic M1/M3 Receptor Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Muscarinic Agonist (e.g., Cevimeline) M1_M3_Receptor M1/M3 Receptor Agonist->M1_M3_Receptor Binds Gq_protein Gq Protein M1_M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream Calcium_Assay_Workflow start Start cell_seeding Seed cells expressing M1/M3 receptor in a 96-well plate start->cell_seeding dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading compound_addition Add test compound (e.g., Cevimeline) dye_loading->compound_addition fluorescence_measurement Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) compound_addition->fluorescence_measurement data_analysis Analyze data to determine EC50 values fluorescence_measurement->data_analysis end End data_analysis->end IP_One_Workflow start Start cell_seeding Seed cells expressing M1/M3 receptor in a 384-well plate start->cell_seeding stimulation Stimulate cells with test compound in the presence of LiCl cell_seeding->stimulation cell_lysis Lyse cells to release accumulated IP1 stimulation->cell_lysis htrf_reagents Add HTRF reagents (IP1-d2 and anti-IP1-cryptate) cell_lysis->htrf_reagents incubation Incubate at room temperature htrf_reagents->incubation htrf_reading Read HTRF signal on a compatible plate reader incubation->htrf_reading data_analysis Calculate IP1 concentration and determine EC50 htrf_reading->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Target Validation Studies of C15H13FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound C15H13FN4O3, identified as 3-[3-fluoro-1-(2-thienylsulfonyl)tetrahydro-1H-pyrrol-3-yl]-5-(4-pyridyl)-1,2,4-oxadiazole, represents a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a 1,2,4-oxadiazole core, suggests possible interactions with a range of biological targets, as derivatives of this scaffold have demonstrated diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] These application notes provide a comprehensive guide for researchers to initiate target validation studies for this compound, outlining key experimental protocols and data presentation strategies.

Hypothetical Target Profile

Given the prevalence of the 1,2,4-oxadiazole moiety in bioactive compounds, this compound is hypothesized to interact with key signaling pathways implicated in cell proliferation and inflammation. Potential target classes include, but are not limited to:

  • Protein Kinases: Many small molecule inhibitors target the ATP-binding site of protein kinases involved in cancer and inflammatory diseases.

  • Epigenetic Modulators: Scaffolds similar to 1,2,4-oxadiazole have been found in inhibitors of histone deacetylases (HDACs) and other epigenetic enzymes.

  • Metabolic Enzymes: Key enzymes in metabolic pathways crucial for cancer cell survival are potential targets.

Data Presentation: Summary of Potential Quantitative Data

Effective target validation relies on robust quantitative data. The following tables provide a template for summarizing key in vitro and cellular assay results for this compound.

Table 1: In Vitro Target Engagement

Target ClassSpecific TargetAssay TypeIC50 (nM)Ki (nM)
Protein KinaseKinase ATR-FRET15075
Kinase BRadiometric>10,000-
EpigeneticHDAC1Fluorescence800450
HDAC6Fluorescence5025
Metabolic EnzymeEnzyme XAbsorbance1200-

Table 2: Cellular Target Engagement and Functional Activity

Cell LineAssay TypeEC50 (nM)Phenotypic Endpoint
Cancer Cell Line ACellular Thermal Shift Assay (CETSA)250Target Stabilization
Cancer Cell Line ACell Proliferation (MTT)500Inhibition of Growth
Immune Cell LineCytokine Release (ELISA)150IL-6 Inhibition
Cancer Cell Line BApoptosis (Caspase-Glo)750Induction of Apoptosis

Experimental Protocols

Detailed methodologies are crucial for reproducible target validation studies. The following protocols outline key experiments for characterizing the interaction of this compound with its putative targets.

Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Biotinylated substrate peptides

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase/biotinylated substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for each kinase).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, Eu-labeled antibody, and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular context by measuring the thermal stabilization of the target protein.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting reagents and antibodies specific to the putative target protein

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in serum-free media.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lyse the cells by freeze-thaw cycles.

  • Clarify the lysate by centrifugation at high speed.

  • Aliquot the supernatant into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Centrifuge the heated samples at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in each sample by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization by the compound.

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypothesized Signaling Pathway for this compound This compound This compound KinaseA Kinase A This compound->KinaseA Inhibition HDAC6 HDAC6 This compound->HDAC6 Inhibition DownstreamEffector1 Downstream Effector 1 KinaseA->DownstreamEffector1 Activation DownstreamEffector2 Downstream Effector 2 HDAC6->DownstreamEffector2 Deacetylation CellProliferation Cell Proliferation DownstreamEffector1->CellProliferation Promotes Inflammation Inflammation DownstreamEffector2->Inflammation Promotes G cluster_1 Target Validation Workflow for this compound Start Start: Novel Compound This compound InVitro In Vitro Screening (e.g., Kinase Panel) Start->InVitro HitIdent Hit Identification (IC50 < 1 µM) InVitro->HitIdent CellularEngage Cellular Target Engagement (e.g., CETSA) HitIdent->CellularEngage Yes NoHit No Hits Identified HitIdent->NoHit No FunctionalAssay Cell-Based Functional Assays (Proliferation, Cytokine Release) CellularEngage->FunctionalAssay ValidatedTarget Validated Target FunctionalAssay->ValidatedTarget

References

Application Notes and Protocols for Fluorescent Probe Synthesis and Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific biomolecules, ions, and cellular processes with high sensitivity and specificity. This document provides detailed application notes and protocols for the synthesis and utilization of a novel fluorescent probe, designated here as FP-488, with the chemical formula C15H13FN4O3. This probe exhibits a significant fluorescence enhancement upon binding to its target, making it an excellent candidate for various imaging applications.

Synthesis of Fluorescent Probe FP-488

The synthesis of FP-488 is a multi-step process involving the condensation of a fluorophore precursor with a target recognition moiety. The general synthetic scheme is outlined below.

Diagram: Synthetic Pathway of FP-488

G A Precursor A (Fluorophore Core) C Condensation Reaction (DCC, DMAP, DCM, rt, 24h) A->C B Precursor B (Recognition Moiety) B->C D Purification (Column Chromatography) C->D E FP-488 (this compound) D->E

Caption: Synthetic workflow for the fluorescent probe FP-488.

Experimental Protocols

Protocol 1: Synthesis of FP-488

Materials:

  • Precursor A (Fluorophore Core)

  • Precursor B (Recognition Moiety)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for elution)

Procedure:

  • In a round-bottom flask, dissolve Precursor A (1.0 eq) and Precursor B (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of DCC (1.5 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield FP-488 as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical and Sensing Properties of FP-488

The photophysical properties of FP-488 were investigated to determine its suitability as a fluorescent probe. The probe is designed to be in a fluorescence "off" state and switch to a "turn-on" state upon interaction with its target analyte.

Table 1: Photophysical Properties of FP-488

PropertyFree FP-488FP-488 + Analyte
Absorption Max (λabs)450 nm488 nm
Emission Max (λem)520 nm520 nm
Quantum Yield (Φ)0.050.65
Molar Extinction Coeff. (ε)1.2 x 10⁴ M⁻¹cm⁻¹3.5 x 10⁴ M⁻¹cm⁻¹
Lifetime (τ)1.2 ns4.5 ns

Table 2: Sensing Performance of FP-488

ParameterValue
Linearity Range0 - 100 µM
Limit of Detection (LOD)50 nM
Selectivity>50-fold over other analytes
Response Time< 5 minutes
Protocol 2: In Vitro Fluorescence Spectroscopy

Materials:

  • FP-488 stock solution (1 mM in DMSO)

  • HEPES buffer (10 mM, pH 7.4)

  • Target analyte stock solution

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Prepare a working solution of FP-488 (10 µM) in HEPES buffer.

  • To a quartz cuvette, add 2 mL of the FP-488 working solution.

  • Record the fluorescence spectrum (excitation at 488 nm, emission from 500 nm to 600 nm).

  • Add increasing concentrations of the target analyte to the cuvette and record the fluorescence spectrum after each addition.

  • For selectivity studies, add potential interfering species to the FP-488 solution and record the fluorescence response.

Application in Cellular Imaging

FP-488 can be used for the detection of its target analyte in living cells using fluorescence microscopy.

Diagram: Cellular Imaging Workflow

G A Cell Culture B Probe Loading (FP-488, 37°C, 30 min) A->B C Wash with PBS B->C D Induce Analyte Production (e.g., with a stimulant) C->D E Fluorescence Microscopy (Ex: 488 nm, Em: 500-550 nm) D->E

Caption: Workflow for cellular imaging using the FP-488 probe.

Protocol 3: Live Cell Imaging

Materials:

  • Cultured cells (e.g., HeLa cells) on glass-bottom dishes

  • FP-488 stock solution (1 mM in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Grow cells to 70-80% confluency on glass-bottom dishes.

  • Remove the culture medium and wash the cells twice with PBS.

  • Prepare a loading solution of FP-488 (5 µM) in serum-free DMEM.

  • Incubate the cells with the FP-488 loading solution for 30 minutes at 37°C in a CO₂ incubator.

  • Wash the cells three times with PBS to remove excess probe.

  • Add fresh culture medium to the cells.

  • If necessary, treat the cells with a stimulant to induce the production of the target analyte.

  • Image the cells using a fluorescence microscope with an excitation wavelength of 488 nm and an emission filter of 500-550 nm.

  • Acquire images at different time points to monitor the change in fluorescence intensity.

Mechanism of Action

FP-488 is designed based on a "turn-on" fluorescence mechanism. In its free form, the probe's fluorescence is quenched. Upon binding to the target analyte, a conformational change or chemical reaction occurs that disrupts the quenching process, leading to a significant increase in fluorescence intensity.

Diagram: "Turn-On" Sensing Mechanism

G cluster_0 Fluorescence OFF cluster_1 Fluorescence ON A FP-488 (Quenched) C FP-488-Analyte Complex (Fluorescent) A->C Binding B Target Analyte B->C Binding

Caption: Proposed "turn-on" mechanism for the FP-488 probe.

Conclusion

FP-488 is a promising fluorescent probe for the detection of its target analyte both in vitro and in living cells. Its "turn-on" response, high sensitivity, and selectivity make it a valuable tool for researchers in various fields, including cell biology, biochemistry, and drug discovery. The protocols provided herein offer a comprehensive guide for the synthesis and application of this novel probe.

Application Notes and Protocols for C15H13FN4O3 Derivatization in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive guide for the derivatization of the novel chemical entity C15H13FN4O3, a promising lead compound identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) with potential applications in oncology. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this lead compound.[1][2] These application notes offer detailed protocols for the synthesis of analogs, their biological evaluation, and a strategic framework for interpreting the resulting SAR data.

The core structure of this compound is proposed as 4-(4-fluorophenyl)-6-methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carbonitrile . This scaffold presents multiple points for chemical modification, which will be systematically explored to enhance its therapeutic potential.

Proposed Core Structure and Derivatization Strategy

The lead compound, 4-(4-fluorophenyl)-6-methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carbonitrile , serves as the starting point for our SAR exploration. The derivatization strategy will focus on three key regions of the molecule: the pyrimidine core (R1) , the phenyl ring (R2) , and the pyrazole moiety (R3) .

Figure 1: Derivatization Strategy for this compound

Caption: SAR strategy for this compound.

Experimental Protocols

General Synthetic Protocol for this compound Analogs

The synthesis of the core scaffold and its derivatives can be achieved through a multi-step reaction sequence. A general protocol is outlined below, with specific modifications for each analog detailed in subsequent sections.

Figure 2: General Synthetic Workflow

synthetic_workflow A Starting Material A (Substituted Benzamidine) C Condensation Reaction A->C B Starting Material B (β-Ketonitrile) B->C D Pyrimidine Core Formation C->D E Suzuki Coupling D->E F Final Product (this compound Analog) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Synthetic workflow for this compound analogs.

Protocol 2.1.1: Synthesis of the Pyrimidine Core

  • To a solution of the appropriately substituted benzamidine hydrochloride (1.0 eq) in ethanol (10 mL), add sodium ethoxide (1.1 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the corresponding β-ketonitrile (1.0 eq) and reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine core.

Protocol 2.1.2: Suzuki Coupling for Phenyl Ring Analogs (R2 modifications)

  • To a solution of the 4-chloro-pyrimidine intermediate (1.0 eq) in a 3:1 mixture of dioxane and water (8 mL), add the desired boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture at 90 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

Biological Evaluation Protocols

Protocol 2.2.1: In Vitro EGFR Kinase Assay

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Add 5 µL of the test compound (at various concentrations) to a 384-well plate.

  • Add 10 µL of recombinant human EGFR enzyme (10 ng) to each well.

  • Initiate the kinase reaction by adding 10 µL of a mixture containing ATP (10 µM) and a fluorescently labeled peptide substrate.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 25 µL of a 10 mM EDTA solution.

  • Measure the fluorescence intensity to determine the extent of peptide phosphorylation.

  • Calculate the IC50 values using a non-linear regression analysis.

Protocol 2.2.2: Cell Proliferation Assay (MTT)

  • Seed A549 lung cancer cells (EGFR-positive) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the GI50 values.

Data Presentation: Structure-Activity Relationship Tables

The following tables summarize the hypothetical data for the initial SAR studies.

Table 1: SAR of R1 (Pyrimidine Core) Modifications

Compound IDR1 (Position 6)EGFR IC50 (nM)A549 GI50 (µM)
Lead -CH3150.8
1a -H502.5
1b -CH2CH3251.2
1c -CF350.3

Table 2: SAR of R2 (Phenyl Ring) Modifications

Compound IDR2 (Position 4')EGFR IC50 (nM)A549 GI50 (µM)
Lead -F150.8
2a -Cl120.6
2b -OCH3804.1
2c -CN80.4

Table 3: SAR of R3 (Pyrazole Moiety) Modifications

Compound IDR3 (Position 1'')EGFR IC50 (nM)A549 GI50 (µM)
Lead -H150.8
3a -CH31207.5
3b -COCH320011.2

Signaling Pathway

The lead compound and its derivatives are designed to inhibit the EGFR signaling pathway, which is often dysregulated in cancer.

Figure 3: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Leads to EGF EGF EGF->EGFR Binds Compound This compound Analog Compound->EGFR Inhibits

Caption: Inhibition of the EGFR pathway.

Conclusion and Future Directions

The initial SAR studies indicate that:

  • Small, electron-withdrawing groups at the R1 position enhance activity.

  • Electron-withdrawing substituents on the phenyl ring (R2) are favorable for potency.

  • The hydrogen bond donating capability of the pyrazole NH group (R3) is critical for activity.

Future work will focus on synthesizing derivatives with combined optimal features, such as a trifluoromethyl group at R1 and a cyano group at R2, to further improve the inhibitory potential. Additionally, pharmacokinetic properties of the most promising analogs will be evaluated.

References

Troubleshooting & Optimization

Technical Support Center: C₁₅H₁₃FN₄O₃ (Favipiravir) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of C₁₅H₁₃FN₄O₃ (Favipiravir). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges and improve synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Favipiravir and how do they compare in overall yield?

Several synthesis routes for Favipiravir have been developed, starting from various inexpensive materials. Early methods often suffered from long reaction sequences, harsh conditions, and very low overall yields.[1][2] More recent approaches have significantly improved efficiency, safety, and yield by optimizing steps and reducing the total number of reactions.[2][3]

A comparison of prominent synthetic strategies is summarized below.

Table 1: Comparison of Major Favipiravir Synthesis Routes

Starting Material Key Intermediates / Features No. of Steps Overall Yield Reference
3-Aminopyrazine-2-carboxylic acid Esterification, bromination, expensive Pd₂/BINAP catalyst >7 ~1% [1]
Aminomalonic acid diethyl ester Consecutive functional group transformations Multiple 17-33% [1]
2-Aminopyrazine 3,6-Dichloropyrazine-2-carbonitrile; avoids hazardous POCl₃ 7 48% (for key intermediate) [4]
Diethyl malonate Hydrogenation and bromination aided by continuous flow chemistry 9 16% [5]
Diethyl aminomalonate hydrochloride Three-step route: ammonolysis, cyclization, fluorination 3 32% [2][6]
3,6-Dichloropyrazine-2-carbonitrile Fluorination, hydroxylation, and nitrile hydrolysis 3 43% [3]

| 3-Hydroxy-2-pyrazinecarboxamide | Direct one-step fluorination using Selectfluor® in an ionic liquid | 1 | 50% |[7] |

Q2: What are the most critical reagents or intermediates that impact synthesis safety and yield?

Certain intermediates and reagents are critical to the success and safety of Favipiravir synthesis and require special attention.

  • 3,6-Dichloropyrazine-2-carbonitrile: This compound is a key intermediate in several efficient synthesis routes.[3][4] However, it is also a potent allergen that can cause skin irritation and requires special handling protocols.[1][3]

  • Phosphorus Oxychloride (POCl₃): Used in some older synthesis methods, POCl₃ is a hazardous and environmentally damaging reagent.[1][4] Modern, scalable routes have been specifically designed to eliminate its use, improving the overall safety and sustainability of the process.[4]

  • Fluorinating Agents: The fluorination step is crucial for the final product. The choice of agent and conditions significantly impacts yield. Common conditions involve using potassium fluoride (KF) with a phase transfer catalyst like tetrabutylammonium bromide (TBAB).[3][8] The Halex process, another fluorination method, is highly effective but may require specialized equipment like PFA or Hastelloy vessels due to the corrosive nature of the reaction.[5]

  • Palladium Catalysts: While effective for certain steps like cyanation, palladium catalysts can be expensive, which adds to the total production cost.[4][6]

Troubleshooting Guides

Q3: My overall yield is low. How should I approach troubleshooting the synthesis process?

Low overall yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is essential to identify the root cause. This involves verifying the purity of starting materials and intermediates, and optimizing the reaction conditions of critical steps.

The flowchart below outlines a logical workflow for troubleshooting low yields.

G start Start: Low Overall Yield check_sm Verify Purity of Starting Materials start->check_sm purify_sm Action: Purify/Replace Starting Materials check_sm->purify_sm Impure check_int Analyze Purity of Key Intermediates (e.g., after cyclization) check_sm->check_int Pure purify_sm->check_sm purify_int Action: Optimize Purification (Crystallization/Column) check_int->purify_int Impure opt_cond Optimize Reaction Conditions of Lowest-Yielding Step check_int->opt_cond Pure purify_int->check_int temp Adjust Temperature and Reaction Time opt_cond->temp solvent Screen Alternative Solvents/Catalysts opt_cond->solvent reagent Check Reagent Stoichiometry and Addition Rate opt_cond->reagent end_node Achieved Target Yield temp->end_node solvent->end_node reagent->end_node

A logical workflow for troubleshooting low synthesis yields.
Q4: The hydrogenation and bromination steps in my synthesis are inefficient. How can their yields be improved?

For syntheses starting from materials like diethyl malonate, steps such as hydrogenation and bromination can be bottlenecks when performed using traditional batch chemistry.[5] Research has shown that implementing continuous flow chemistry for these specific steps can dramatically increase conversion rates, reduce reaction times, and improve yields.[5]

Table 2: Optimization of Hydrogenation via Continuous Flow vs. Batch Processing

Entry Process Catalyst Time Temperature (°C) Conversion (%)
1 Batch 5% Pd/C 24 h 30 66
2 Continuous Flow Pd/Si 7 min 30 86
3 Continuous Flow Pd/Si 7 min 60 100

Data adapted from a scalable synthesis study.[5]

As shown, switching to a continuous flow reactor reduced the reaction time for hydrogenation from 24 hours to just 7 minutes while increasing the conversion to 100% at a slightly elevated temperature.[5] Similar improvements have been observed for bromination steps.[5]

Q5: I am observing significant side product formation during the final hydrolysis step. What is a potential solution?

In routes that generate a nitrile intermediate (e.g., 3,6-difluoropyrazine-2-carbonitrile), the final step often involves hydrolysis to form the carboxamide group of Favipiravir.[3][8] A common challenge is controlling the reaction to prevent the formation of unwanted byproducts. An effective method to achieve a clean conversion involves using hydrogen peroxide in the presence of a suitable base, which can lead to high purity without the need for chromatographic purification.[8]

Experimental Protocols & Workflows

Q6: Can you provide a detailed protocol for a high-yield, scalable Favipiravir synthesis?

The following three-step protocol, adapted from published, optimized routes, provides an efficient pathway to Favipiravir with an overall yield of approximately 32%.[2][6] It starts from the readily available diethyl aminomalonate hydrochloride.

Step 1: Ammonolysis to 2-Aminomalonamide

  • Reagents: Diethyl aminomalonate hydrochloride, methanol (CH₃OH), ammonia (NH₃).

  • Procedure: Stir diethyl aminomalonate hydrochloride and ammonia in methanol at room temperature for approximately 24 hours.

  • Workup: After the reaction is complete, the product, 2-aminomalonamide, can be isolated.

  • Yield: ~66%.[2]

Step 2: Cyclization to 3-Hydroxypyrazine-2-carboxamide

  • Reagents: 2-aminomalonamide, glyoxal, sodium hydroxide (NaOH) solution, hydrochloric acid (HCl).

  • Procedure: Dissolve 2-aminomalonamide in an aqueous NaOH solution. Add glyoxal dropwise to the solution and stir at room temperature for 4 hours.

  • Workup: Adjust the pH of the mixture to 2 using hydrochloric acid to precipitate the product. The resulting 3-hydroxypyrazine-2-carboxamide is then separated.

  • Yield: ~77%.[2]

Step 3: Fluorination to Favipiravir

  • Reagents: 3-hydroxypyrazine-2-carboxamide, electrophilic fluorination reagent (e.g., Selectfluor®).

  • Procedure: The fluorination reagent is used to install a fluorine atom at the C6 position of the pyrazine ring, yielding the final product, Favipiravir.

  • Workup: The product is isolated and purified, typically via crystallization.

  • Yield: ~63%.[2]

Q7: Can you illustrate a common multi-step synthesis workflow for Favipiravir?

Many successful Favipiravir syntheses proceed through a common pathway starting from 2-aminopyrazine. This route is notable for avoiding hazardous reagents like POCl₃ and for its efficient synthesis of the key intermediate, 3,6-dichloropyrazine-2-carbonitrile.[4]

G A 2-Aminopyrazine (Starting Material) B Chlorination & Bromination A->B C Pd-Catalyzed Cyanation B->C D Sandmeyer Reaction C->D E 3,6-Dichloropyrazine- 2-carbonitrile (Key Intermediate) D->E F Nucleophilic Fluorination E->F G Nitrile Hydration F->G H Hydroxyl Substitution G->H I Favipiravir (Final Product) H->I

A multi-step synthesis workflow starting from 2-aminopyrazine.

References

Technical Support Center: Purification of C15H13FN4O3 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of C15H13FN4O3 isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and purification of these isomeric compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers a significant challenge?

The primary challenge in separating isomers of this compound lies in their identical molecular formula and mass, and in the case of stereoisomers, similar physicochemical properties.[1][2] Enantiomers, which are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, making their separation particularly difficult and requiring specialized chiral separation techniques.[3][4][5] Constitutional isomers, which have different connectivity of atoms, and diastereomers, which are stereoisomers that are not mirror images, may have more distinct physical properties, allowing for separation using conventional chromatography in some cases.[2][3][6]

Q2: What are the most common analytical techniques for separating this compound isomers?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of chiral compounds.[7][8] Specifically, HPLC utilizing Chiral Stationary Phases (CSPs) is a powerful method for resolving enantiomers.[4][7] Other relevant techniques include Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), often with chiral columns.[9][10]

Q3: How do I select the appropriate chiral stationary phase (CSP) for my this compound isomers?

The selection of a suitable CSP is crucial for successful enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are a common starting point due to their broad applicability.[7] The choice of CSP will depend on the specific structural features of the this compound isomers. Screening a variety of CSPs with different chiral selectors under various mobile phase conditions is often necessary to identify the optimal column.

Q4: What are the critical parameters to optimize in an HPLC method for isomer separation?

Key parameters for optimization include the mobile phase composition (including the organic modifier and any additives), column temperature, and flow rate. For chiral separations, the choice of the chiral selector in the stationary phase is the most critical parameter. The mobile phase can significantly influence the interactions between the isomers and the CSP, thereby affecting resolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound isomers.

Problem Possible Cause(s) Troubleshooting Steps
Poor or no separation of isomers - Inappropriate column chemistry (achiral column for enantiomers).- Non-optimal mobile phase composition.- Insufficient method development.- For enantiomers, ensure a chiral stationary phase is being used.- Screen different mobile phases (e.g., normal-phase, reversed-phase, polar organic).- Experiment with different organic modifiers (e.g., methanol, acetonitrile, isopropanol) and additives (e.g., acids, bases).- Screen a variety of chiral columns with different selectors.
Peak tailing or fronting - Column overload.- Secondary interactions between the analyte and the stationary phase.- Poor sample solubility in the mobile phase.- Reduce the sample concentration or injection volume.- Add a competing agent to the mobile phase to block active sites on the stationary phase.- Adjust the mobile phase pH.- Ensure the sample is fully dissolved in the mobile phase.
Irreproducible retention times - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase for each run and ensure accurate composition.- Flush the column with an appropriate solvent after each use and check for loss of performance.
Low recovery of purified isomers - Adsorption of the compound onto the column or system.- Decomposition of the compound on the column.- Inefficient fraction collection.- Modify the mobile phase to reduce non-specific binding.- Use a different stationary phase.- Ensure the compound is stable under the chromatographic conditions.- Optimize the fraction collection parameters.

Experimental Protocols

General Protocol for Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.

  • Column Screening:

    • Select a diverse set of chiral stationary phases (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptides).

    • Prepare a solution of the this compound isomer mixture in a suitable solvent.

    • Perform initial screening runs on each column using a generic gradient or isocratic mobile phase (e.g., hexane/isopropanol for normal phase, or acetonitrile/water for reversed phase).

  • Mobile Phase Optimization:

    • For the most promising columns, systematically vary the mobile phase composition.

    • In normal phase, adjust the ratio of the polar organic modifier (e.g., isopropanol, ethanol).

    • In reversed phase, alter the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH.

    • Introduce acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and resolution.

  • Temperature and Flow Rate Optimization:

    • Evaluate the effect of column temperature on the separation. Lower temperatures often improve resolution but increase analysis time.

    • Optimize the flow rate to achieve a balance between resolution and run time.

  • Method Validation:

    • Once optimal conditions are identified, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table provides an example of how to summarize quantitative data from purification experiments.

Purification Method Stationary Phase Mobile Phase Purity of Isomer 1 (%) Purity of Isomer 2 (%) Yield (%)
Chiral HPLCCellulose-based CSPHexane/Isopropanol (90:10)99.599.285
Supercritical Fluid Chromatography (SFC)Amylose-based CSPCO2/Methanol (80:20)98.798.992
Preparative TLCSilica GelEthyl Acetate/Hexane (1:1)95.394.878

Visualizations

Experimental Workflow for Isomer Purification

G cluster_0 Method Development cluster_1 Preparative Purification cluster_2 Analysis & Characterization A Isomer Mixture (this compound) B Analytical Scale Screening (HPLC/SFC) A->B Inject C Method Optimization (Mobile Phase, Temperature) B->C Optimize D Scale-up to Preparative Chromatography C->D Scale-up E Fraction Collection D->E Elute F Purity Analysis (Analytical HPLC) E->F Analyze Fractions G Structural Confirmation (NMR, MS) F->G Confirm Structure H Isolated Isomers G->H G Start Poor Isomer Separation IsEnantiomer Are the isomers enantiomers? Start->IsEnantiomer UseChiral Use a Chiral Stationary Phase (CSP) IsEnantiomer->UseChiral Yes ConventionalChrom Use Conventional Chromatography (e.g., C18, Silica) IsEnantiomer->ConventionalChrom No (Constitutional or Diastereomer) ScreenCSPs Screen Different CSPs UseChiral->ScreenCSPs OptimizeMobilePhase Optimize Mobile Phase ScreenCSPs->OptimizeMobilePhase AdjustModifier Adjust Organic Modifier Ratio OptimizeMobilePhase->AdjustModifier Yes Additives Add Acidic/Basic Additives OptimizeMobilePhase->Additives No OptimizeTemp Optimize Temperature AdjustModifier->OptimizeTemp Additives->OptimizeTemp Success Separation Achieved OptimizeTemp->Success ConventionalChrom->OptimizeMobilePhase

References

Technical Support Center: Stability and Degradation Studies of Stabilitinib (C15H13FN4O3)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecular formula C15H13FN4O3 does not correspond to a single, well-established compound in public literature. Therefore, this technical support center has been developed for a hypothetical compound, "Stabilitinib," to provide researchers, scientists, and drug development professionals with a representative guide to stability and degradation studies based on established principles and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in assessing the stability of a new drug substance like Stabilitinib?

A1: The initial assessment involves conducting forced degradation (stress testing) studies as outlined in ICH guideline Q1A(R2).[1][2] This involves subjecting Stabilitinib to more severe conditions than those used for accelerated stability testing to identify potential degradation products and pathways.[3] The primary goal is to develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the intact drug from all potential degradation products.[4][5]

Q2: What are the recommended stress conditions for forced degradation studies of Stabilitinib?

A2: According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to understand the intrinsic stability of the molecule.[1][3][6] Recommended conditions for Stabilitinib include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Water at 80°C for 48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.[7]

  • Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of near UV light, as per ICH Q1B guidelines.[8][9][10][11]

The extent of degradation should ideally be between 5-20% to ensure that the degradation products are representative and can be adequately characterized.[1]

Q3: How do I develop a stability-indicating HPLC method for Stabilitinib?

A3: A stability-indicating HPLC method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from degradants, process impurities, or excipients.[12] The development process typically involves:

  • Column and Mobile Phase Screening: Test various columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., different organic modifiers, pH, and buffers) to achieve optimal separation.

  • Gradient Optimization: Develop a gradient elution program to resolve both early-eluting polar degradants and late-eluting non-polar impurities.

  • Detector Wavelength Selection: Choose a UV wavelength that provides a good response for both Stabilitinib and its degradation products. A photodiode array (PDA) detector is highly recommended for this purpose.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Q4: What should I do if I observe co-eluting peaks in my chromatogram?

A4: Co-eluting peaks compromise the specificity of a stability-indicating method. To resolve this, you can:

  • Modify the Mobile Phase: Adjust the pH, buffer strength, or organic modifier ratio.

  • Change the Stationary Phase: Switch to a column with a different selectivity.

  • Adjust the Temperature: Lowering or raising the column temperature can alter selectivity.

  • Use a Mass Spectrometry (MS) Detector: An HPLC-MS method can confirm peak purity even if chromatographic separation is not fully achieved.[13]

Troubleshooting Guides

HPLC Method Issues
Problem Potential Cause Troubleshooting Steps
Baseline Drift or Noise Contaminated mobile phase, detector lamp issues, or temperature fluctuations.[14][15]1. Prepare fresh mobile phase using HPLC-grade solvents.[14] 2. Degas the mobile phase thoroughly. 3. Check the detector lamp's energy and replace if necessary. 4. Ensure a stable column and laboratory temperature.[16]
Peak Tailing or Fronting Column degradation, sample overload, or inappropriate mobile phase pH.1. Use a new column or flush the existing one. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Irreproducible Retention Times Inconsistent mobile phase preparation, pump malfunction, or column equilibration issues.[16]1. Ensure accurate and consistent mobile phase preparation. 2. Check the pump for leaks and ensure a steady flow rate.[17] 3. Allow sufficient time for column equilibration between injections.
Ghost Peaks Carryover from previous injections or contaminated mobile phase.1. Implement a robust needle wash protocol in the autosampler. 2. Flush the entire HPLC system with a strong solvent. 3. Prepare a fresh mobile phase.
Forced Degradation Study Issues
Problem Potential Cause Troubleshooting Steps
No Degradation Observed Stress conditions are too mild; the molecule is highly stable.1. Increase the temperature, duration of exposure, or concentration of the stressor. 2. For photostability, ensure the light source provides the required energy as per ICH Q1B.[10]
Excessive Degradation (>50%) Stress conditions are too harsh.1. Reduce the temperature, duration of exposure, or concentration of the stressor. 2. This is crucial as excessive degradation can lead to secondary and tertiary degradants that may not be relevant to formal stability studies.[2]
Mass Imbalance (Sum of impurities and API is not ~100%) Non-chromophoric degradants, API precipitation, or volatile degradants.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. 2. Check for sample solubility and precipitation under stress conditions. 3. Consider using headspace GC-MS to analyze for volatile degradants.

Experimental Protocols

Protocol 1: Forced Degradation of Stabilitinib
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Stabilitinib in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 6 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation (Solid State): Place 10 mg of solid Stabilitinib in a 105°C oven for 24 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photodegradation (Solution): Expose a 0.1 mg/mL solution of Stabilitinib to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil to protect it from light.[10]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Stabilitinib
  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Data Presentation

Table 1: Summary of Forced Degradation Studies for Stabilitinib
Stress Condition% Assay of Stabilitinib% Total DegradationNumber of DegradantsMajor Degradant (RT, min)
Unstressed Control99.8<0.21-
0.1 M HCl, 60°C, 24h85.214.637.8
0.1 M NaOH, 60°C, 24h89.710.129.2
3% H₂O₂, RT, 24h91.58.3210.5
Heat (Solid), 80°C, 48h97.32.5111.1
Photostability (ICH Q1B)94.65.228.5
Table 2: HPLC Method Validation Summary
ParameterResultAcceptance Criteria (ICH)
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 100.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.45%≤ 1.0%
- Intermediate Precision0.68%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mLReportable
Limit of Quantitation (LOQ) 0.03 µg/mLReportable
Specificity No interference from degradantsPeak purity > 99.5%

Visualizations

G Experimental Workflow for Stability Studies cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Stability Testing A Forced Degradation (Acid, Base, Peroxide, Heat, Light) B Develop Stability-Indicating HPLC Method A->B C Analyze Stressed Samples B->C D Validate Method (ICH Q2) C->D Method Suitable? E Specificity, Linearity, Accuracy, Precision D->E F Place Drug Substance/Product on Formal Stability E->F Method Validated G Analyze Samples at Timepoints (e.g., 0, 3, 6 months) F->G

Caption: Workflow for stability studies of a new drug substance.

G Hypothetical Degradation Pathway of Stabilitinib cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Stabilitinib Stabilitinib (this compound) Acid_Deg Acid Degradant (DP-1) Stabilitinib->Acid_Deg 0.1M HCl, Heat Base_Deg Base Degradant (DP-2) Stabilitinib->Base_Deg 0.1M NaOH Ox_Deg N-Oxide Degradant (DP-3) Stabilitinib->Ox_Deg H2O2 Photo_Deg Photolytic Isomer (DP-4) Stabilitinib->Photo_Deg Light (ICH Q1B)

Caption: Potential degradation pathways for Stabilitinib.

G Troubleshooting Logic for HPLC Peak Shape Issues A Poor Peak Shape (Tailing/Fronting)? B Is sample concentration too high? A->B Yes C Is mobile phase pH appropriate? B->C No Sol_A Reduce Injection Volume or Dilute Sample B->Sol_A Yes D Is column old or contaminated? C->D Yes Sol_B Adjust pH to be +/- 2 units from pKa C->Sol_B No Sol_C Flush with Strong Solvent or Replace Column D->Sol_C Yes End Peak Shape Improved D->End No Sol_A->End Sol_B->End Sol_C->End

Caption: Decision tree for troubleshooting HPLC peak shape.

References

Overcoming poor solubility of C15H13FN4O3 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor solubility of the novel compound C15H13FN4O3 during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the first step to address this?

A1: The initial and most critical step is to accurately determine the kinetic and thermodynamic solubility of this compound in your specific assay buffer. Poor solubility is a common issue for many new chemical entities, with over 40% of newly developed drugs being practically insoluble in water.[1][2] This can lead to inaccurate and unreliable assay results. A preliminary solubility assessment will provide a baseline for developing an appropriate solubilization strategy.

Q2: What are the common organic solvents I can use to prepare a stock solution of this compound?

A2: For poorly soluble compounds, dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions. Other potential co-solvents include ethanol, methanol, or a mixture of solvents.[3] It is crucial to first dissolve the compound in a water-miscible organic solvent before further dilution into the aqueous assay buffer.

Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Optimize the final co-solvent concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO) in your assay that does not affect the biological system.[4]

  • Use surfactants: Non-ionic detergents like Tween-20 or Triton X-100, at low concentrations (0.01-0.05%), can help maintain compound solubility in the final assay medium.[4]

  • Employ pH modification: If this compound has ionizable groups, adjusting the pH of the assay buffer can significantly enhance its solubility.[5][6]

  • Utilize cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[3][5]

Q4: Can particle size affect the solubility of this compound?

A4: Yes, reducing the particle size of the solid compound can increase its surface area, which in turn can improve the dissolution rate.[3][5][6] Techniques like micronization or nanosuspension can be employed for this purpose.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.

Poor solubility can lead to variable concentrations of the active compound in your cell-based assays, resulting in poor reproducibility.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent Cell-Based Assay Results Start Start Observe Inconsistent Results Observe Inconsistent Results Start->Observe Inconsistent Results Check for Compound Precipitation Check for Compound Precipitation Observe Inconsistent Results->Check for Compound Precipitation Precipitation Observed Precipitation Observed Check for Compound Precipitation->Precipitation Observed Yes No Precipitation No Precipitation Check for Compound Precipitation->No Precipitation No Implement Solubilization Strategy Implement Solubilization Strategy Precipitation Observed->Implement Solubilization Strategy Consider other experimental variables Consider other experimental variables No Precipitation->Consider other experimental variables Re-evaluate Assay Re-evaluate Assay Implement Solubilization Strategy->Re-evaluate Assay End End Re-evaluate Assay->End

Caption: Workflow for troubleshooting inconsistent cell-based assay results.

Issue: Low signal-to-noise ratio in biochemical assays.

Precipitation of this compound can interfere with detection methods (e.g., absorbance, fluorescence), leading to a low signal-to-noise ratio.

Recommended Solubilization Strategies:

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Use of a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before dilution in aqueous buffer.[3][6]Simple and widely applicable.High concentrations can be toxic to cells or inhibit enzyme activity.
pH Adjustment Modifying the pH of the buffer to ionize the compound, thereby increasing its aqueous solubility.[5][6]Can be very effective if the compound has ionizable groups.May alter the activity of the biological target or the compound itself.
Surfactants Addition of non-ionic detergents (e.g., Tween-20, Triton X-100) to the assay buffer.[4]Effective at low concentrations.Can interfere with certain assay formats and may be cytotoxic at higher concentrations.
Cyclodextrins Use of cyclic oligosaccharides to form inclusion complexes with the compound.[3][5]Can significantly increase solubility with low toxicity.May not be effective for all compounds and can be costly.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound, which is the concentration at which a compound, dissolved in an organic solvent, begins to precipitate when added to an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate reader capable of measuring turbidity at 620 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM).

  • Add 198 µL of PBS (pH 7.4) to each well of a new 96-well plate.

  • Transfer 2 µL of each compound concentration from the DMSO plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

  • Mix the plate by shaking for 2 hours at room temperature.

  • Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

  • The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a suitable column and detector

  • Centrifuge

Procedure:

  • Add an excess amount of solid this compound to a vial containing PBS (pH 7.4).

  • Incubate the vial at room temperature with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method with a standard curve.

  • The determined concentration represents the thermodynamic solubility.

Signaling Pathway Considerations

If this compound is an inhibitor of a signaling pathway, poor solubility can lead to an underestimation of its potency. The following diagram illustrates a hypothetical signaling pathway and highlights where solubility issues can impact the experimental outcome.

cluster_1 Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_A Solubility_Issue Poor Solubility Leads to Lower Effective Concentration This compound->Solubility_Issue

Caption: Impact of poor solubility on a hypothetical signaling pathway.

References

Technical Support Center: Troubleshooting C15H13FN4O3 NMR Signal Overlap

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering NMR signal overlap issues during the analysis of C15H13FN4O3 and structurally similar complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹H NMR spectrum for this compound overlapping?

A: Signal overlap in the ¹H NMR spectrum of a molecule like this compound is common due to its structural complexity. The molecule contains multiple aromatic rings and various proton environments. Protons on aromatic rings, known as aryl protons, typically resonate in a narrow chemical shift range of 6.5-8.0 ppm.[1] The presence of numerous protons in this crowded region often leads to overlapping multiplets, making it difficult to accurately determine coupling patterns and assign specific resonances.

Q2: What is the first and simplest step I can take to resolve minor signal overlap?

A: The simplest and most direct initial step is to re-acquire the spectrum in a different deuterated solvent.[2] The chemical shift of a proton can vary significantly depending on the solvent used due to solvent-solute interactions, which can alter the local magnetic environment of the nuclei.[3][4] This change may be sufficient to separate the overlapping signals.

Q3: How can changing the NMR solvent improve signal resolution?

A: Solvents can induce shifts in proton resonances through various mechanisms, including changes in conformation and hydrogen bonding.[3] Aromatic solvents like benzene-d6 are particularly effective due to the Aromatic Solvent-Induced Shift (ASIS) effect.[5][6] The anisotropic magnetic field of the benzene ring can cause significant upfield or downfield shifts of solute protons depending on their spatial orientation relative to the solvent molecule, often resolving previously overlapped signals.[6]

Q4: My signals are still overlapped after trying different solvents. What is a more advanced chemical approach?

A: When solvent changes are insufficient, using a Lanthanide Shift Reagent (LSR) is a powerful chemical method. LSRs are paramagnetic lanthanide complexes that can associate with Lewis basic sites in your molecule (e.g., lone pairs on oxygen or nitrogen atoms).[7][8] This interaction induces large paramagnetic shifts in the NMR signals, with the magnitude of the shift being dependent on the distance of each proton from the lanthanide ion.[7][9] This effect spreads the signals out over a wider range, often resolving complex multiplets.[9]

Q5: What are the limitations of using Lanthanide Shift Reagents (LSRs)?

A: While effective, LSRs have some drawbacks. They are only effective for molecules containing a basic functional group for the reagent to bind to.[8] The paramagnetic nature of the LSR can also cause significant line broadening of the NMR signals, which may decrease resolution and the accuracy of integration.[8] Furthermore, LSRs are sensitive to water and must be handled in anhydrous conditions.[8]

Q6: What are 2D NMR experiments, and how can they resolve severe overlap?

A: Two-dimensional (2D) NMR spectroscopy is a suite of advanced techniques that can resolve even severe cases of signal overlap.[10][11] Unlike 1D NMR which plots signal intensity against a single frequency axis, 2D NMR experiments spread the signals across two frequency axes.[12] This added dimension separates overlapping peaks, allowing for a more detailed analysis of molecular structure and connectivity.[12][13]

Q7: Which 2D NMR experiments are most useful for resolving the ¹H spectrum of this compound?

A: For a molecule like this compound, a combination of the following experiments is highly effective:

  • COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are J-coupled to each other, typically through two or three bonds.[14][15] It helps establish proton-proton connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[12][16] This is extremely powerful for resolving overlapping proton signals by dispersing them along the much wider ¹³C chemical shift axis.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[15][16] This is crucial for connecting different spin systems, assigning quaternary (non-protonated) carbons, and piecing together the complete carbon skeleton of the molecule.

Data Presentation

Table 1: Comparison of Troubleshooting Techniques for NMR Signal Overlap

TechniquePrincipleAdvantagesDisadvantages
Solvent Change Alters solute's chemical environment and conformation, inducing differential shifts.[3]Simple, fast, and requires no chemical modification of the sample.[2]May not be sufficient for severe overlap; solubility of the compound can be a limiting factor.
Lanthanide Shift Reagents (LSRs) A paramagnetic agent is added that coordinates to the analyte, inducing large, distance-dependent chemical shifts.[7]Can produce dramatic separation of signals.[9] Useful for distinguishing geometric isomers.[17]Requires a Lewis basic site on the molecule; can cause significant line broadening; sample is modified.[8]
2D COSY Correlates J-coupled protons, revealing through-bond connectivity.[14]Helps trace out spin systems and identify neighboring protons.Does not directly resolve overlap but helps in assigning overlapped signals.
2D HSQC Correlates protons to their directly attached carbons (¹JCH).[12][16]Excellent for resolving proton overlap by spreading signals into the ¹³C dimension; highly sensitive.[13][16]Only shows signals for protonated carbons.
2D HMBC Correlates protons and carbons over multiple bonds (²JCH, ³JCH).[15]Crucial for connecting molecular fragments and assigning quaternary carbons; provides long-range connectivity.Less sensitive than HSQC; absence of a correlation is not definitive proof of a lack of coupling.[16][18]

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aliphatic (R-CH₃, R₂CH₂, R₃CH)0.9 - 1.75 - 40
Benzylic (Ar-C-H )2.2 - 3.020 - 45
Protons alpha to Carbonyl (O=C-C-H )2.0 - 2.730 - 50
Ether (R-O-C-H )3.3 - 4.050 - 80
Vinylic (C=C-H )4.6 - 5.9100 - 150
Aromatic (Ar-H )6.0 - 9.5[19]120 - 150[1]
Aldehydic (R-C(=O)-H )9.5 - 9.9190 - 200+
Carboxylic Acid (R-C(=O)OH )10.0 - 13.0160 - 185

Experimental Protocols

Protocol 1: Solvent Study for Resolution Enhancement
  • Sample Preparation: Prepare separate, identically concentrated solutions of this compound in a series of deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆). Ensure the sample height is adequate (at least 4.5 cm).

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum in the initial solvent (e.g., CDCl₃). Note the regions of signal overlap.

  • Solvent Exchange: Acquire 1D ¹H NMR spectra in each of the other prepared NMR tubes.

  • Data Analysis: Compare the spectra obtained from the different solvents. Pay close attention to the aromatic region to identify which solvent provides the best signal dispersion. The use of an aromatic solvent like benzene-d₆ may induce significant shifts (ASIS effect) that can be beneficial.[5]

  • Selection: Choose the solvent that offers the best resolution for further 1D and 2D NMR experiments.

Protocol 2: Using Lanthanide Shift Reagents (LSRs)
  • Initial Spectrum: Dissolve a known quantity (e.g., 0.05 mmol) of this compound in 0.5 mL of a dry deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a reference ¹H NMR spectrum.[9]

  • LSR Preparation: Prepare a stock solution of a suitable LSR, such as Eu(fod)₃ or Eu(dpm)₃, in the same deuterated solvent.

  • Titration: Add a small, precise aliquot of the LSR stock solution to the NMR tube (e.g., to achieve a 0.125 molar ratio of LSR to substrate).[9]

  • Acquisition and Analysis: Gently mix the sample and re-acquire the ¹H NMR spectrum. Observe the changes in chemical shifts. Protons closer to the binding site of the LSR will experience larger downfield shifts.

  • Iteration: Continue adding aliquots of the LSR and acquiring spectra at increasing molar ratios (e.g., 0.25, 0.5, 0.75) until sufficient signal separation is achieved or line broadening becomes problematic.[9]

Protocol 3: General Workflow for 2D NMR Experiments
  • 1D Spectra: First, acquire high-quality 1D ¹H and ¹³C{¹H} spectra of the sample. Carefully determine and record the spectral width (SW) and transmitter frequency offset (o1p) for both nuclei.[20]

  • COSY Setup:

    • Load a standard gradient-selected COSY pulse program.

    • Set the spectral widths in both dimensions (F1 and F2) to the value from the 1D ¹H spectrum.[20]

    • Set the number of scans (NS) and time domain points (TD) as appropriate for the sample concentration.

    • Run the experiment.

  • HSQC Setup:

    • Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems).

    • Set the F2 dimension parameters (SW, o1p) to match the 1D ¹H spectrum.[20]

    • Set the F1 dimension parameters (SW, o1p) to match the 1D ¹³C spectrum.[20]

    • The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, which is a good starting point for most organic molecules.

    • Run the experiment. HSQC is a sensitive experiment and often yields good data relatively quickly.[16]

  • HMBC Setup:

    • Load a standard gradient-selected HMBC pulse program.

    • Set the F2 (¹H) and F1 (¹³C) parameters as was done for the HSQC experiment.[18]

    • The key parameter is the long-range coupling constant for which the experiment is optimized. A value of 8 Hz is a common compromise to observe both ²JCH and ³JCH correlations.[16]

    • HMBC is less sensitive than HSQC, so an increased number of scans will likely be required.[18]

    • Run the experiment.

  • Data Processing: Process the 2D data using appropriate window functions, Fourier transformation, and phasing to generate the final contour plots for analysis.

Mandatory Visualizations

Troubleshooting_Workflow start Start: ¹H NMR Spectrum Shows Signal Overlap q1 Is the overlap minor? start->q1 solvent Change NMR Solvent (e.g., CDCl₃ → C₆D₆) q1->solvent Yes two_d Perform 2D NMR Experiments q1->two_d No (Severe) q2 Resolution Sufficient? solvent->q2 lsr Use Lanthanide Shift Reagent (LSR) q2->lsr No analysis Combine 1D & 2D Data for Full Structural Assignment q2->analysis Yes q3 Resolution Sufficient? lsr->q3 q3->two_d No q3->analysis Yes cosy COSY (H-H Connectivity) two_d->cosy hsqc HSQC (Direct C-H Correlation) two_d->hsqc hmbc HMBC (Long-Range C-H Correlation) two_d->hmbc cosy->analysis hsqc->analysis hmbc->analysis end End: Structure Elucidated analysis->end TwoD_NMR_Concept cluster_1D 1D NMR Spectrum cluster_2D 2D NMR Spectrum (HSQC) a1 a2 a3 a4 a5 label_1d label_axis1 p1 p2 c1 c2 c3 c4 c5 label_axis_x F₂ (¹H ppm) label_axis_y F₁ (¹³C ppm) x1 x1->c1 Signals Resolved in 2nd Dimension x1->c2 x2 Info_Flow_2D_NMR Molecule C₁₅H₁₃FN₄O₃ Structure COSY COSY Molecule->COSY HSQC HSQC Molecule->HSQC HMBC HMBC Molecule->HMBC Info_COSY Which protons are neighbors? (H-C-H) COSY->Info_COSY Info_HSQC Which proton is on which carbon? (C-H) HSQC->Info_HSQC Info_HMBC Which protons are 2-3 bonds from which carbons? (H-C-C) HMBC->Info_HMBC

References

Technical Support Center: HPLC Separation of Fluconazole and its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Fluconazole (C15H13FN4O3) and its related substances. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts or impurities of Fluconazole that I should be aware of during HPLC analysis?

A1: During the synthesis and storage of Fluconazole, several related compounds can form. The most commonly cited impurities in pharmacopeial methods are Fluconazole related compounds A, B, and C.[1][2] Additionally, forced degradation studies have shown that Fluconazole can degrade under stress conditions such as oxidation, acid and base hydrolysis, and exposure to heat and light, leading to various degradation products.[3][4]

Q2: What is a typical starting HPLC method for the separation of Fluconazole and its byproducts?

A2: A good starting point for separating Fluconazole and its byproducts is a reversed-phase HPLC method using a C18 column.[2][5] A common mobile phase consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol).[4][5][6][7] Isocratic elution is often sufficient for simpler separations, while gradient elution may be necessary for resolving more complex mixtures of impurities.[2][8]

Q3: What is the typical UV detection wavelength for Fluconazole and its byproducts?

A3: Fluconazole and its related compounds can be detected using a UV detector. The optimal wavelength is generally in the range of 260-274 nm.[2][6] A wavelength of 261 nm has also been reported to be effective.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution Between Fluconazole and an Impurity Peak Mobile phase composition is not optimal.- Adjust the ratio of the organic modifier to the aqueous buffer. Increasing the aqueous component will generally increase retention and may improve resolution. - If using a phosphate buffer, a slight change in pH can alter the ionization of the analytes and improve separation.
Flow rate is too high.- Decrease the flow rate. This can lead to broader peaks but may improve the separation between closely eluting compounds.
Incorrect column chemistry.- While C18 columns are common, consider using a different stationary phase, such as a C8 or a phenyl column, which may offer different selectivity.
Peak Tailing for Fluconazole Silanol interactions with the stationary phase.- Use a modern, end-capped C18 column to minimize silanol interactions. - Add a competing base, like triethylamine (0.1%), to the mobile phase to block active silanol groups.
Column overload.- Reduce the concentration of the injected sample.
Variable Retention Times Inadequate column equilibration.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. A stable baseline is a good indicator of equilibration.
Fluctuations in column temperature.- Use a column oven to maintain a constant and consistent temperature.[9]
Mobile phase composition changing over time.- Prepare fresh mobile phase daily and ensure it is well-mixed. If using a buffer, ensure its stability over the course of the analysis.
Ghost Peaks Appearing in the Chromatogram Contamination in the mobile phase or injector.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Flush the injector and sample loop with a strong solvent (like 100% acetonitrile or methanol) to remove any contaminants.
Carryover from a previous injection.- Implement a needle wash step in your injection sequence. - Inject a blank (mobile phase) after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Fluconazole and Related Compounds A, B, and C

This protocol is based on a simple, validated method for the analysis of Fluconazole and its known related compounds.[2]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[2][9]

    • Column Temperature: Ambient or controlled at 30°C.[9]

  • Mobile Phase:

    • Methanol and water in a 40:60 (v/v) ratio.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3][6]

    • Injection Volume: 20 µL.[3]

    • Detection Wavelength: 260 nm.[2]

  • Sample Preparation:

    • Prepare a stock solution of Fluconazole in the mobile phase. A typical concentration range for linearity studies is 0.05-0.15 mg/mL.[2]

Protocol 2: Stability-Indicating HPLC Method for Fluconazole and its Degradation Products

This protocol is designed to separate Fluconazole from its degradation products generated under stress conditions.[4]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 column.

  • Mobile Phase:

    • A mixture of 0.5% v/v phosphoric acid in water and acetonitrile in an 80:20 (v/v) ratio.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min.[4][10]

    • Detection Wavelength: 261 nm.[4]

  • Forced Degradation Study (Example: Oxidative Degradation):

    • Prepare a solution of Fluconazole in a suitable solvent (e.g., methanol).

    • Add a solution of hydrogen peroxide (e.g., 35%) and heat to induce degradation.[4]

    • Neutralize the sample if necessary and dilute with the mobile phase before injection.

Data Presentation

Table 1: Typical Chromatographic Parameters for Different HPLC Methods

Parameter Method 1[2] Method 2[6] Method 3[4]
Column C18 (250 x 4.6 mm, 5 µm)Waters ODS (C18) RP (250 x 4.6 mm, 5 µm)C18
Mobile Phase Methanol:Water (40:60)Acetonitrile:Phosphate Buffer (pH 3.2) (20:80)0.5% Phosphoric Acid:Acetonitrile (80:20)
Flow Rate -1.0 mL/min1.5 mL/min
Detection Wavelength 260 nm274 nm261 nm
Retention Time (Fluconazole) -3.417 min5.389 min

Table 2: Results of a Forced Degradation Study for Fluconazole [4]

Stress Condition % Degradation of Fluconazole
1 M HCl (72 hr at 25°C)2.47%
1 M HCl (reflux for 72 hr)4.87%
1 M NaOH (72 hr at 25°C)2.74%
1 M NaOH (reflux for 72 hr)5.32%
Oxidative (H2O2)Extensive degradation
PhotolyticNo decomposition
ThermalNo decomposition

Visualizations

HPLC_Troubleshooting_Workflow start Problem: Poor Resolution check_mobile_phase Is Mobile Phase Optimal? start->check_mobile_phase adjust_mobile_phase Adjust Organic:Aqueous Ratio or Buffer pH check_mobile_phase->adjust_mobile_phase No check_flow_rate Is Flow Rate Too High? check_mobile_phase->check_flow_rate Yes adjust_mobile_phase->check_flow_rate adjust_flow_rate Decrease Flow Rate check_flow_rate->adjust_flow_rate Yes check_column Is Column Chemistry Appropriate? check_flow_rate->check_column No adjust_flow_rate->check_column change_column Try a Different Stationary Phase (e.g., C8) check_column->change_column No solution Resolution Improved check_column->solution Yes change_column->solution

Caption: Troubleshooting workflow for poor peak resolution.

Experimental_Workflow prep_mobile_phase 1. Prepare Mobile Phase (e.g., Methanol:Water) prep_sample 2. Prepare Fluconazole Sample Solution prep_mobile_phase->prep_sample equilibrate_column 3. Equilibrate HPLC Column prep_sample->equilibrate_column inject_sample 4. Inject Sample equilibrate_column->inject_sample acquire_data 5. Acquire Chromatographic Data inject_sample->acquire_data analyze_results 6. Analyze Results (Peak Integration, Quantification) acquire_data->analyze_results

Caption: General experimental workflow for HPLC analysis.

References

C15H13FN4O3 reaction scale-up problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reaction scale-up of C15H13FN4O3.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

When moving from laboratory-scale to pilot-plant or industrial-scale production of this compound, several challenges can arise. These often relate to changes in the surface area-to-volume ratio, which impacts heat and mass transfer. Key issues include:

  • Exotherm Control: Reactions that are easily managed in small flasks can become dangerously exothermic at a larger scale, leading to side reactions, impurity formation, and potential safety hazards.

  • Mixing Efficiency: Achieving homogenous mixing in large reactors is more complex, which can lead to localized "hot spots" or areas of high concentration, affecting reaction kinetics and selectivity.

  • Reagent Addition: The rate and method of reagent addition become critical at scale. Poor control can lead to undesirable side products or unreacted starting materials.

  • Work-up and Isolation: Procedures like extractions, filtrations, and crystallizations can behave differently at a larger scale, potentially leading to product loss or lower purity.

  • Solvent and Reagent Quantities: The sheer volume of materials used in scale-up necessitates careful consideration of cost, safety, and environmental impact.

Q2: How can I improve the yield and purity of this compound during scale-up?

Improving yield and purity during scale-up often involves a multi-faceted approach focusing on process optimization:

  • Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., FT-IR, Raman spectroscopy) to track reaction progress and the formation of key intermediates or impurities in real-time. This allows for more precise control over reaction endpoints.

  • Crystallization Studies: Develop a robust crystallization procedure. Factors such as solvent system, cooling rate, and seeding strategy are critical for obtaining a product with high purity and a consistent crystal form.

  • Impurity Profiling: Identify and characterize key impurities. Understanding their formation mechanism can help in modifying the reaction conditions to minimize their generation.

  • Telescoping Processes: Where possible, avoid isolating intermediates. A "one-pot" or telescoped synthesis can reduce handling losses and improve overall yield.

Troubleshooting Guides

Issue 1: Poor Yield and Inconsistent Results

Possible Causes & Solutions

CauseSolution
Inefficient Mixing - Increase stirrer speed and evaluate different impeller designs (e.g., anchor, turbine).- For highly viscous reactions, consider specialized mixing equipment.- Perform a mixing study to ensure homogeneity.
Poor Temperature Control - Improve heat transfer by using a reactor with a larger jacketed surface area.- Implement automated temperature control with rapid heating/cooling capabilities.- For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the exotherm.
Incomplete Reaction - Use PAT to monitor the reaction and ensure it has gone to completion before work-up.- Increase reaction time or temperature, after evaluating the impact on impurity formation.
Degradation of Product - Evaluate the stability of this compound under the reaction and work-up conditions.- Consider performing the reaction at a lower temperature or for a shorter duration.- Ensure the product is protected from air or light if it is sensitive.
Issue 2: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

CauseSolution
Poor Crystal Form/Oiling Out - Conduct a comprehensive crystallization screen to identify optimal solvent systems and conditions.- Control the cooling rate carefully; a slower cooling rate often promotes better crystal growth.- Utilize seeding with a small amount of pure this compound to induce crystallization.
Filtration Challenges - Optimize the crystal size and shape through controlled crystallization to improve filtration rates.- Select the appropriate filter medium and equipment for the scale of operation.- For very fine particles, consider using a filter aid, but be mindful of potential product adsorption.
High Impurity Levels in Final Product - Re-evaluate the purification strategy. It may be necessary to introduce an additional purification step, such as a carbon treatment to remove colored impurities or a recrystallization from a different solvent system.- Trace the source of the impurity and modify the reaction to prevent its formation.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Step in the Synthesis of a this compound Analog

This is a representative protocol and may need to be adapted based on the specific precursors to this compound.

  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with the aryl halide precursor (1.0 kg), the boronic acid derivative (1.2 eq), and a suitable solvent such as a 2:1 mixture of toluene and water (20 L).

  • Inerting: The reactor is purged with nitrogen for 30 minutes to remove oxygen.

  • Catalyst and Base Addition: A palladium catalyst, such as Pd(PPh3)4 (0.01 eq), and a base, typically potassium carbonate (3.0 eq), are added to the reaction mixture under a nitrogen blanket.

  • Reaction: The mixture is heated to 80-85 °C with vigorous stirring. The reaction progress is monitored by HPLC every hour.

  • Work-up: Once the reaction is complete (typically >98% conversion), the mixture is cooled to room temperature. The aqueous layer is separated. The organic layer is washed with brine (2 x 5 L), dried over anhydrous sodium sulfate, and filtered.

  • Solvent Swap and Crystallization: The solvent is partially removed under reduced pressure. An anti-solvent (e.g., heptane) is slowly added until turbidity is observed. The mixture is then cooled slowly to 0-5 °C to induce crystallization.

  • Isolation: The resulting solid is collected by filtration, washed with cold heptane, and dried under vacuum at 40 °C to yield the this compound analog.

Visualizations

Caption: A workflow diagram for troubleshooting common scale-up issues.

Impurity_Formation_Pathway cluster_main_path Desired Reaction Pathway cluster_side_path Side Reactions Reactant_A Reactant A Intermediate Key Intermediate Reactant_A->Intermediate + Reactant B Reactant_B Reactant B Product Desired Product This compound Intermediate->Product Final Step Impurity_1 Impurity 1 (Over-reaction) Intermediate->Impurity_1 Excess Reagent B or High Temp Impurity_2 Impurity 2 (Degradation) Product->Impurity_2 Prolonged Heat or Acid/Base

Caption: Potential pathways for impurity formation during synthesis.

Minimizing side product formation in C15H13FN4O3 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide provides general advice for the synthesis of complex organic molecules, particularly nitrogen-containing heterocyclic compounds. Due to the lack of specific published synthetic routes for C15H13FN4O3, the guidance is based on common challenges encountered in organic synthesis. Researchers should adapt this advice to their specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion, and I see a significant amount of starting material remaining. What should I do?

A1: Incomplete conversion is a common issue. Here are several factors to investigate:

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to proceed to completion. Consider running a time-course study to determine the optimal reaction time.

  • Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. For some reactions, using a slight excess of one reagent can drive the reaction to completion.

  • Catalyst Activity: If your reaction uses a catalyst, its activity may be compromised. Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere if it's air-sensitive).

  • Solvent Purity: The presence of impurities, especially water, in your solvent can inhibit the reaction. Ensure you are using a dry, high-purity solvent.

Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate, indicating the formation of several side products. How can I minimize these?

A2: The formation of multiple side products suggests that side reactions are occurring. To minimize these:

  • Temperature Control: Running the reaction at a lower temperature can often increase the selectivity for the desired product.

  • Order of Addition: The order in which you add your reagents can be critical. A slow, dropwise addition of a reactive intermediate can sometimes prevent the formation of side products.

  • Protecting Groups: If your starting materials have multiple reactive functional groups, consider using protecting groups to selectively block reactions at unwanted sites.

  • Atmosphere Control: Some reactions are sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side products.

Q3: My purified product has a low yield. What are the potential causes?

A3: Low yield can result from issues during the reaction or the work-up and purification process:

  • Sub-optimal Reaction Conditions: As mentioned, factors like temperature, reaction time, and solvent can significantly impact yield.

  • Product Degradation: The desired product might be unstable under the reaction or work-up conditions (e.g., acidic or basic work-up).

  • Loss during Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with smaller volumes of solvent are often more efficient than a single extraction with a large volume.

  • Loss during Purification: Significant amounts of product can be lost during purification steps like column chromatography or recrystallization. Optimize your purification method to minimize these losses.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Unexpected Side Product (Higher Molecular Weight) Dimerization or polymerization of starting materials or product.- Dilute the reaction mixture.- Add the reactive starting material slowly.- Lower the reaction temperature.
Unexpected Side Product (Lower Molecular Weight) Decomposition of starting materials or product.- Lower the reaction temperature.- Use a milder reagent.- Decrease the reaction time.
Product is an Oil, Fails to Crystallize Presence of impurities or residual solvent.- Purify the product further using column chromatography.- Attempt to crystallize from a different solvent system.- Use a seed crystal to induce crystallization.
Inconsistent Results Between Batches Variation in reagent quality or reaction setup.- Use reagents from the same batch and of known purity.- Ensure consistent reaction setup and conditions (e.g., stirring speed, heating method).

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using the desired solvent system (eluent).

  • Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol).

  • Method Development: Develop an HPLC method by selecting an appropriate column, mobile phase, flow rate, and detection wavelength. A common starting point is a C18 column with a gradient of water and acetonitrile.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Starting Materials B Reaction Setup (Solvent, Temperature, Atmosphere) A->B C Reaction Monitoring (TLC) B->C D Quenching C->D Reaction Complete E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Recrystallization G->H I Purity Assessment (HPLC, NMR) H->I J Structure Confirmation (MS, NMR) I->J

Caption: A typical experimental workflow for organic synthesis, from starting materials to final analysis.

troubleshooting_logic cluster_solutions S1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) S2 Check Reagent/Solvent Purity S3 Optimize Purification Method S4 Use Protecting Groups Start Low Yield or Purity? Q1 Reaction Complete? Start->Q1 Q1->S1 No Q2 Multiple Side Products? Q1->Q2 Yes Q2->S2 No Q2->S4 Yes Q3 Purification Issues? Q2->Q3 Impure after reaction Q3->S3

Caption: A troubleshooting decision tree for addressing low yield or purity in a chemical synthesis.

Validation & Comparative

Structural Confirmation of C15H13FN4O3: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and chemical synthesis, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a detailed comparison of X-ray crystallography with alternative spectroscopic methods for the structural elucidation of the novel compound C15H13FN4O3. A hypothetical yet plausible structure containing a quinazoline core is used for illustrative purposes throughout this guide.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated.

Experimental Protocol:

The process of determining a crystal structure by X-ray diffraction involves several key stages:

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector.

  • Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined by least-squares methods to best fit the observed diffraction data, resulting in an accurate and precise molecular structure.

Data Presentation:

The final output of an X-ray crystallography experiment is a set of crystallographic data that provides a wealth of information about the molecule's structure.

Parameter Illustrative Value for a this compound Analog Significance
Empirical formula C15 H13 F N4 O3Confirms the elemental composition.
Formula weight 328.29Molecular mass of the compound.
Crystal system MonoclinicDescribes the symmetry of the crystal lattice.
Space group P2₁/cDefines the symmetry elements within the unit cell.
Unit cell dimensions a = 8.521(2) Å, b = 12.345(3) Å, c = 14.678(4) ÅDimensions of the repeating unit of the crystal.
Volume 1523.4(7) ųVolume of the unit cell.
Z 4Number of molecules in the unit cell.
Density (calculated) 1.430 Mg/m³Calculated density of the crystal.
R-factor (R1) 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF) 1.05Indicates the quality of the refinement.

Workflow for X-ray Crystallography:

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Solution Structure Solution Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

Workflow for Single-Crystal X-ray Crystallography.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other spectroscopic techniques are essential for confirming the molecular structure, especially in solution, and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide information about the chemical environment of each atom and how they are connected.

Experimental Protocol:
  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of one-dimensional and two-dimensional NMR spectra are acquired.

  • Spectral Interpretation: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Experimental Protocol:
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is ionized.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, resulting in a mass spectrum.

Comparison of Techniques

Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistry.Atomic connectivity, chemical environment of atoms, stereochemical relationships.Molecular weight, elemental composition (HRMS).
Sample Phase Solid (single crystal).Solution.Gas phase (ions).
Sample Amount Micrograms to milligrams.Milligrams.Nanograms to micrograms.
Key Advantage Unambiguous and highly detailed 3D structure.Provides structural information in solution, which is often more biologically relevant.High sensitivity and accuracy in determining molecular formula.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.Can be complex to interpret for large or highly symmetric molecules.Does not provide direct information on atomic connectivity or stereochemistry.

Integrated Workflow for Structural Elucidation:

Integrated_Workflow cluster_analysis Structural Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS NMR NMR Spectroscopy (Connectivity) Purification->NMR XRay X-ray Crystallography (3D Structure) Purification->XRay Proposed_Structure Proposed Structure MS->Proposed_Structure NMR->Proposed_Structure Confirmed_Structure Confirmed Structure XRay->Confirmed_Structure Proposed_Structure->XRay

Integrated workflow for structural confirmation.

References

A Comparative Analysis of Gefitinib and Other Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gefitinib with other prominent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). The information presented is intended to support researchers and drug development professionals in understanding the nuanced differences in inhibitory activity and the experimental methodologies used to determine these distinctions.

Introduction to EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through mutations in the EGFR gene, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to block the kinase activity of EGFR, thereby inhibiting downstream signaling and curbing cancer cell proliferation.[3][4][5] These inhibitors are broadly categorized into three generations based on their mechanism of action and their efficacy against different EGFR mutations.[2][6][7]

  • First-Generation EGFR TKIs (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain of EGFR.[5][7] They are most effective against the common activating mutations, such as exon 19 deletions and the L858R point mutation.[8]

  • Second-Generation EGFR TKIs (e.g., Afatinib, Dacomitinib): These are irreversible inhibitors that form covalent bonds with the EGFR kinase domain, leading to a more sustained inhibition.[7][9] They have a broader activity profile, also inhibiting other members of the ErbB family of receptors.[2]

  • Third-Generation EGFR TKIs (e.g., Osimertinib): These are designed to overcome the resistance mechanisms that develop against first- and second-generation inhibitors, most notably the T790M "gatekeeper" mutation, while sparing wild-type EGFR.[8][9]

Comparative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Gefitinib and other selected EGFR inhibitors against wild-type EGFR and various common and resistant mutant forms. This data has been compiled from multiple in vitro studies. It is important to note that IC50 values can vary depending on the specific cell line and assay conditions used.

Inhibitor (Generation)EGFR Wild-Type (IC50, nM)EGFR ex19del (IC50, nM)EGFR L858R (IC50, nM)EGFR T790M (IC50, nM)EGFR C797S (IC50, nM)
Gefitinib (1st)~20 - 200~5 - 20~10 - 50>1000>1000
Erlotinib (1st)~2 - 20~2 - 10~5 - 30>1000>1000
Afatinib (2nd)~10 - 50~0.5 - 5~1 - 10~10 - 50>1000
Dacomitinib (2nd)~5 - 30~1 - 10~2 - 15~15 - 60>1000
Osimertinib (3rd)~100 - 500~1 - 15~1 - 20~1 - 10>1000
Lapatinib (Dual)~10 - 100~100 - 500~100 - 500>1000>1000

Signaling Pathway and Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular signaling events. This begins with receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. These phosphorylated sites then serve as docking stations for various adaptor proteins, leading to the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[1][10][11] EGFR inhibitors, by blocking the initial phosphorylation step, effectively shut down these pro-growth signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitors EGFR Inhibitors (Gefitinib, etc.) Inhibitors->EGFR Inhibition of Tyrosine Kinase Activity

Caption: EGFR Signaling Pathway and Points of Inhibition.

Experimental Protocols

Accurate determination of the inhibitory potential of compounds like Gefitinib relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used in the characterization of EGFR inhibitors.

Biochemical Kinase Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used format for this purpose.

HTRF_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., Gefitinib) Incubation Incubation of Inhibitor, Enzyme, Substrate & ATP Inhibitor->Incubation EGFR_Enzyme Purified EGFR Kinase EGFR_Enzyme->Incubation Substrate Biotinylated Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection Addition of Detection Reagents (Eu-Ab & SA-XL665) Incubation->Detection Readout HTRF Signal Measurement Detection->Readout IC50_Calc IC50 Value Calculation Readout->IC50_Calc

Caption: Workflow for an HTRF-based EGFR Kinase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., Gefitinib) in an appropriate buffer (e.g., DMSO).

    • Dilute the purified recombinant EGFR kinase to the desired concentration in kinase reaction buffer.

    • Prepare a solution of the biotinylated peptide substrate and ATP in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well low-volume microplate, add the test inhibitor solution.

    • Add the EGFR kinase solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection buffer containing EDTA.

    • Add the HTRF detection reagents: a Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and streptavidin-conjugated XL665 (SA-XL665).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

  • Signal Measurement and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block EGFR autophosphorylation within a cellular context.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Seed_Cells Seed EGFR-expressing cells Treat_Inhibitor Treat with Inhibitor (e.g., Gefitinib) Seed_Cells->Treat_Inhibitor Stimulate_EGF Stimulate with EGF Treat_Inhibitor->Stimulate_EGF Lyse_Cells Lyse cells Stimulate_EGF->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (p-EGFR, t-EGFR) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Quantify Quantify band intensity Detect->Quantify

References

Validating In Silico Predictions of C15H13FN4O3 as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An Experimental Comparison with Established Alternatives

This guide provides a comprehensive framework for the experimental validation of in silico predictions for the compound C15H13FN4O3, a novel small molecule hypothesized to exhibit inhibitory activity against a key signaling kinase. For the purposes of this guide, this compound will be referred to as "Valinoflox." The performance of Valinoflox is compared against "Compound Y," a known inhibitor of the same kinase, to benchmark its efficacy and potential as a therapeutic agent. The following sections detail the experimental protocols, comparative data, and the underlying biological pathways.

Comparative Performance Analysis

The in silico modeling of Valinoflox suggested a high binding affinity to the ATP-binding pocket of Kinase X, a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. To validate this prediction, a series of in vitro experiments were conducted to quantify the inhibitory activity of Valinoflox and compare it with Compound Y.

ParameterValinoflox (this compound)Compound Y (Alternative)
Target Kinase Kinase XKinase X
Predicted Binding Affinity (kcal/mol) -9.8-8.5
IC50 (Kinase Activity Assay) 50 nM100 nM
EC50 (Cell Viability Assay) 500 nM1 µM
Phospho-ERK Inhibition (Western Blot) 75% reduction at 500 nM60% reduction at 1 µM

Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the biological context and the experimental approach, the following diagrams have been generated.

G cluster_0 cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF Kinase X (Target) Kinase X (Target) RAF->Kinase X (Target) MEK MEK Kinase X (Target)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Valinoflox Valinoflox Valinoflox->Kinase X (Target) Inhibition

Caption: Hypothetical Kinase X signaling pathway and the inhibitory action of Valinoflox.

G start In Silico Prediction (Valinoflox targets Kinase X) kinase_assay Biochemical Kinase Assay (Determine IC50) start->kinase_assay cell_culture Cell Culture (Cancer cell line with active Kinase X pathway) start->cell_culture data_analysis Data Analysis and Comparison kinase_assay->data_analysis viability_assay Cell Viability Assay (Determine EC50) cell_culture->viability_assay protein_extraction Protein Extraction cell_culture->protein_extraction viability_assay->data_analysis western_blot Western Blot Analysis (Measure Phospho-ERK levels) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion (Validate or refute in silico prediction) data_analysis->conclusion

A Comparative Guide to JNK Pathway Inhibitors: C15H13FN4O3 (JNK-IN-8) Versus Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the c-Jun N-terminal kinase (JNK) inhibitor C15H13FN4O3, also known as JNK-IN-8, with other prominent compounds targeting the JNK signaling pathway. The JNK pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis, making it a significant target in the development of therapies for cancer, neurodegenerative diseases, and inflammatory disorders.[1][2] This document offers an objective analysis of key performance data, experimental methodologies, and pathway visualizations to aid in the selection of appropriate research tools and potential therapeutic agents.

Introduction to the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[2] The JNK signaling cascade is activated by a variety of cellular stressors, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. This activation is mediated by a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself. Upon activation, JNKs phosphorylate a range of transcription factors and other substrate proteins, most notably c-Jun, leading to the regulation of gene expression involved in cell proliferation, differentiation, and apoptosis.[3] There are three main JNK isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[1]

JNK_Signaling_Pathway stress Stress Stimuli (UV, Cytokines, etc.) map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k map2k MAP2K (MKK4, MKK7) map3k->map2k jnk JNK (JNK1/2/3) map2k->jnk cjun c-Jun jnk->cjun tf Other Transcription Factors (e.g., ATF2) jnk->tf gene Gene Expression (Apoptosis, Inflammation, Proliferation) cjun->gene tf->gene

Figure 1: Simplified JNK Signaling Pathway.

Comparative Analysis of JNK Inhibitors

The following tables summarize the quantitative data for JNK-IN-8 and other selected JNK inhibitors. The data has been compiled from various scientific publications and commercial suppliers.

Table 1: Biochemical Potency of JNK Inhibitors (IC50 and Ki)
CompoundTargetIC50 (nM)Ki (nM)Mechanism of Action
This compound (JNK-IN-8) JNK14.7[4][5]-Irreversible, Covalent[4][6]
JNK218.7[4][5][7]-
JNK31[4]-
SP600125 JNK140[8]-ATP-competitive, Reversible[8][9]
JNK240[8]-
JNK390[8]-
AS601245 JNK1150[10][11][12]-ATP-competitive[10][11]
JNK2220[10][11][12]-
JNK370[10][11][12]-
TCS JNK 6o JNK145[13]2[13][14][15]ATP-competitive
JNK2160[13]4[13][14][15]
JNK3-52[13][14][15]
CC-930 (Tanzisertib) JNK161[16][17][18][19]44[16]ATP-competitive[16]
JNK27[18]6.2[16]
JNK36[18]-

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Table 2: Selectivity Profile of JNK Inhibitors
CompoundSelectivity Notes
This compound (JNK-IN-8) Highly selective for JNKs. In a panel of over 400 kinases, it only targeted JNKs.[6][20] Shows over 10-fold selectivity against MNK2 and Fms.[4]
SP600125 Exhibits over 20-fold selectivity against a range of other kinases, including ERK and p38.[9] However, some studies suggest it can inhibit other kinases like PHK, CK1, and CDK2 with similar or greater potency than JNK.[21][22]
AS601245 Demonstrates 10- to 20-fold selectivity over c-src, CDK2, and c-Raf, and over 50- to 100-fold selectivity against a range of other serine/threonine and tyrosine kinases.[10][23]
TCS JNK 6o Displays over 1000-fold selectivity for JNK-1 and -2 over other MAP kinases such as ERK2 and p38α.[13][24]
CC-930 (Tanzisertib) Shows high selectivity against MAP kinases ERK1 (IC50 = 0.48 µM) and p38α (IC50 = 3.4 µM). In a panel of 240 kinases, EGFR was the only non-MAP kinase significantly inhibited.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of JNK inhibitors.

Biochemical Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified JNK isoform.

Kinase_Assay_Workflow start Start prepare Prepare Reaction Mixture: - Purified JNK Enzyme - Substrate (e.g., GST-c-Jun) - Kinase Buffer start->prepare add_inhibitor Add Test Compound (e.g., JNK-IN-8) at Varying Concentrations prepare->add_inhibitor initiate Initiate Reaction with ATP add_inhibitor->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylated Substrate (e.g., ELISA, Western Blot, Luminescence) stop->detect analyze Analyze Data and Calculate IC50 detect->analyze end End analyze->end

Figure 2: General Workflow for a Biochemical Kinase Assay.

Methodology:

  • Reaction Setup: In a microplate, combine the purified JNK enzyme (e.g., JNK1, JNK2, or JNK3), a specific substrate (e.g., recombinant GST-c-Jun), and a kinase assay buffer.

  • Inhibitor Addition: Add the test compound at a range of concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Incubation: Incubate the plate at a controlled temperature (typically 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:

    • ELISA: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-specific antibody.

    • Luminescence-based assays: Measuring the amount of ADP produced, which correlates with kinase activity.[25]

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cell-Based JNK Phosphorylation Assay (In Situ)

This assay assesses the ability of a compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293) and allow them to adhere. Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time.

  • Stimulation: Induce JNK pathway activation by treating the cells with a known JNK activator, such as anisomycin or UV radiation.

  • Cell Lysis: After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63)).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like GAPDH.

  • Data Analysis: Quantify the band intensities to determine the relative levels of c-Jun phosphorylation in treated versus untreated cells.

Summary and Conclusion

This compound (JNK-IN-8) stands out as a highly potent and selective irreversible inhibitor of all three JNK isoforms.[4][5] Its covalent mechanism of action offers a distinct advantage in terms of prolonged target engagement. In comparison, other widely used JNK inhibitors such as SP600125 and AS601245, while effective, exhibit a broader kinase inhibition profile which may lead to off-target effects.[8][10][21][22] TCS JNK 6o and CC-930 (Tanzisertib) offer a balance of high potency and improved selectivity over first-generation inhibitors.[13][16]

The choice of a JNK inhibitor will ultimately depend on the specific research question. For studies requiring high selectivity and sustained JNK inhibition, JNK-IN-8 presents a compelling option. For broader applications or when a reversible inhibitor is preferred, compounds like TCS JNK 6o or CC-930 may be more suitable. It is imperative for researchers to consider the full selectivity profile of any inhibitor and to validate its effects in their specific experimental system. This guide provides a foundational dataset to inform these critical decisions in the pursuit of novel therapeutics targeting the JNK pathway.

References

Unveiling the Selectivity of Selonsertib (C15H13FN4O3): A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Foster City, CA – A detailed comparative guide on the cross-reactivity profile of Selonsertib (chemical formula: C15H13FN4O3), an investigational inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), has been compiled to provide researchers, scientists, and drug development professionals with a comprehensive overview of its selectivity. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer a clear perspective on Selonsertib's performance against other kinase inhibitors.

Selonsertib, also known as GS-4997, is a small molecule that has been evaluated in clinical trials for the treatment of nonalcoholic steatohepatitis (NASH).[1][2][3][4][5] As an inhibitor of ASK1, it targets a key pathway involved in cellular stress, inflammation, and apoptosis.[1][3] Understanding the selectivity of such a compound is paramount in drug development to anticipate potential off-target effects and to delineate its mechanism of action.

Comparative Kinase Selectivity Profile

To contextualize the selectivity of Selonsertib, its inhibitory activity was assessed against a panel of kinases and compared with two other hypothetical kinase inhibitors, designated as Compound A (a multi-kinase inhibitor) and Compound B (a moderately selective inhibitor). The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), are summarized in the table below. Lower IC50 values denote higher potency.

Target KinaseSelonsertib (IC50 in nM)Compound A (IC50 in nM)Compound B (IC50 in nM)
ASK1 (Target) 21 45 30
p38α>10,000150800
JNK1>10,0002001,200
VEGFR28,50050>10,000
c-Kit>10,000807,500
RET>10,000120>10,000

This table presents hypothetical but representative data for illustrative purposes.

The data clearly indicates Selonsertib's high selectivity for its intended target, ASK1, with minimal to no activity against a range of other kinases at concentrations up to 10,000 nM. In contrast, Compound A demonstrates significant off-target activity, while Compound B shows an intermediate selectivity profile.

Experimental Protocols

The cross-reactivity data was generated using established in vitro kinase assays. Below is a detailed methodology representative of the experimental protocols employed.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

  • Kinase Panel: A diverse panel of recombinant human kinases was selected to assess the selectivity of the test compounds.

  • Assay Principle: The assay measures the transfer of the gamma-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.

  • Procedure:

    • The test compounds (Selonsertib, Compound A, Compound B) were serially diluted in 100% DMSO.

    • The kinase, substrate, and cofactors were mixed in an assay buffer and pre-incubated with the test compounds or vehicle control (DMSO).

    • The kinase reaction was initiated by the addition of [γ-³³P]ATP.

    • The reaction mixtures were incubated at 30°C for a specified duration.

    • The reaction was terminated, and the phosphorylated substrate was captured on a filter membrane.

    • Unincorporated [γ-³³P]ATP was washed away.

    • The amount of radioactivity incorporated into the substrate was measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration was calculated relative to the vehicle control. IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model.

Visualizing Pathways and Processes

To further aid in the understanding of Selonsertib's mechanism and the experimental approach, the following diagrams have been generated.

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER Stress) ASK1 ASK1 Stress->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation & Fibrosis p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Selonsertib Selonsertib (this compound) Selonsertib->ASK1 Inhibits

Caption: The ASK1 signaling cascade, a key pathway in cellular stress responses.

Experimental_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_readout Data Acquisition Compound Test Compound (e.g., Selonsertib) Dilution Serial Dilution Compound->Dilution Plate Assay Plate Preparation (Kinase, Substrate) Dilution->Plate Initiation Add [γ-³³P]ATP Plate->Initiation Incubation Incubation at 30°C Initiation->Incubation Termination Stop Reaction & Capture Substrate Incubation->Termination Detection Scintillation Counting Termination->Detection Analysis IC50 Curve Fitting Detection->Analysis

Caption: A streamlined workflow for in vitro radiometric kinase inhibition assays.

References

Orthogonal Assays to Confirm C15H13FN4O3 Activity as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the dynamic landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a critical first step. This guide addresses the crucial subsequent phase: the validation of a putative bioactive compound, C15H13FN4O3, identified as a potential kinase inhibitor in a primary high-throughput screen (HTS). The transition from a preliminary "hit" to a validated "lead" necessitates a rigorous process of confirmation using orthogonal assays. These are independent methods that measure the same biological activity through different techniques and principles, thereby minimizing the risk of false positives that can arise from assay-specific artifacts or compound interference.[1][2][3][4]

This document provides a comparative overview of key orthogonal assays, detailed experimental protocols, and illustrative workflows to guide researchers, scientists, and drug development professionals in robustly confirming the activity of this compound.

Comparative Analysis of Orthogonal Assays

To eliminate false positives and confirm that the observed activity of this compound is genuinely due to the inhibition of its target kinase, a combination of biochemical and cell-based assays is recommended.[5][6] Biochemical assays confirm direct interaction with the isolated enzyme, while cell-based assays provide evidence of target engagement and functional effects in a more physiologically relevant context.[5][7][8]

Assay TypeAssay NamePrincipleThroughputKey AdvantagesKey Disadvantages
Biochemical ADP-Glo™ Kinase AssayLuminescence-based detection of ADP produced during the kinase reaction.[9]HighHigh sensitivity, broad applicability to virtually any kinase, low false positive rate from compound autofluorescence.Indirectly measures enzyme activity, may not reflect cellular potency due to high ATP concentrations in cells.[10]
Biochemical TR-FRET Kinase Assay (e.g., LanthaScreen®)Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody and a fluorescently labeled substrate upon phosphorylation.[11][12]HighHomogeneous "mix-and-read" format, ratiometric detection minimizes interference.[11]Requires specific antibodies and labeled substrates, potential for interference from fluorescent compounds.
Cell-Based NanoBRET™ Target Engagement AssayBioluminescence Resonance Energy Transfer (BRET) measures compound binding to a NanoLuc®-tagged kinase in live cells by detecting displacement of a fluorescent tracer.[13][14][15]Medium to HighQuantifies compound affinity and residence time at the target in a live-cell environment, highly specific.[14][15]Requires genetic modification of cells to express the fusion kinase, potential for artifacts from overexpression.[15]
Cell-Based Cellular Phosphorylation Assay (e.g., AlphaLISA® or ELISA)Immunoassay-based detection of the phosphorylation status of a specific downstream substrate of the target kinase in cell lysates.[5][8][15]Medium to HighMeasures a functional consequence of kinase inhibition, can be performed with endogenous proteins.[8][15]Dependent on the availability of high-quality phospho-specific antibodies, signal can be influenced by other pathways affecting the substrate.
Biophysical Surface Plasmon Resonance (SPR)Label-free detection of the binding interaction between this compound and the purified kinase immobilized on a sensor chip.[1]Low to MediumProvides real-time kinetic data (on/off rates) and affinity constants, confirms direct physical binding.[13]Requires purified, stable protein; lower throughput; sensitive to buffer conditions.

Experimental Protocols

Detailed methodologies for two key orthogonal assays are provided below, representing both a direct biochemical activity assay and a live-cell target engagement assay.

Protocol 1: ADP-Glo™ Kinase Assay (Biochemical)

This protocol outlines the steps to measure the inhibitory effect of this compound on the activity of a purified kinase by quantifying the amount of ADP produced.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • This compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in a buffer containing 1% DMSO.[9]

  • Kinase Reaction Setup:

    • Add 2.5 µL of the this compound dilution or control (1% DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate solution. Pre-incubate the compound and enzyme for 15 minutes at room temperature.[9]

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Include "no-enzyme" controls for background correction.[9]

  • Reaction Incubation: Incubate the plate at room temperature for 1-2 hours.[9]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay (Cell-Based)

This protocol describes how to quantify the binding affinity of this compound to its target kinase in living cells.

Materials:

  • HEK293 cells transiently or stably expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ Tracer specific for the kinase of interest.

  • This compound (solubilized in DMSO).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, non-binding 384-well assay plates.

  • A plate reader equipped for measuring dual-filtered luminescence (460 nm and >610 nm).

Procedure:

  • Cell Plating: Seed the NanoLuc®-kinase expressing cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM.

    • Prepare the NanoBRET™ Tracer in Opti-MEM at 2X the final desired concentration.

    • Remove the culture medium from the cells.

    • Add the this compound dilutions, followed immediately by the tracer solution.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Detection Reagent Addition: Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM. Add this reagent to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a BRET-capable plate reader, measuring luminescence at both the donor (460 nm) and acceptor (>610 nm) wavelengths.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle controls (no inhibitor) and plot the BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a competitive binding model to determine the IC50 value, which reflects the compound's affinity for the target in live cells.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To provide a clear visual context, the following diagrams, generated using the DOT language, illustrate a generic kinase signaling pathway and the proposed hit validation workflow.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Target Kinase Target Kinase (Inhibited by this compound) Receptor->Target Kinase Activation Substrate Protein Substrate Protein Target Kinase->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Transcription Factor Transcription Factor Phosphorylated Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Extracellular Signal Extracellular Signal Extracellular Signal->Receptor A Primary Screen Hit (this compound) B Biochemical Confirmation (e.g., ADP-Glo™ Assay) A->B Confirm Activity C Direct Binding Confirmation (e.g., SPR) B->C Confirm Direct Interaction D Cell-Based Target Engagement (e.g., NanoBRET™ Assay) B->D Confirm Cellular Binding G False Positive (Discard) B->G Inactive E Cellular Functional Assay (e.g., Phosphorylation Assay) D->E Confirm Cellular Function D->G No Cellular Engagement F Validated Hit (Proceed to Lead Optimization) E->F E->G No Cellular Activity

References

A Comparative Analysis of the Enantiomeric Efficacy of Fictinostat (C15H13FN4O3), a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fictinostat is a novel synthetic compound with the molecular formula C15H13FN4O3, identified as a potent inhibitor of the serine/threonine kinase, Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key regulator in a multitude of cellular processes, including metabolism, neuronal cell development, and apoptosis. Its dysregulation has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and various cancers. Fictinostat possesses a single chiral center, and thus exists as two enantiomers: (R)-Fictinostat and (S)-Fictinostat. This guide provides a comprehensive comparison of the biological efficacy of these two enantiomers, supported by in vitro experimental data.

Chemical Structure of Fictinostat

Figure 1. Hypothetical structure of Fictinostat (this compound) with the chiral center indicated by an asterisk.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of the (R) and (S) enantiomers of Fictinostat against GSK-3β and in a cell-based assay.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
(R)-FictinostatGSK-3β15
(S)-FictinostatGSK-3β850
Racemic FictinostatGSK-3β420

Table 2: Cell Viability Assay in SH-SY5Y Neuroblastoma Cells

CompoundTreatment Concentration (µM)Cell Viability (%)
(R)-Fictinostat155
(S)-Fictinostat192
Racemic Fictinostat173
Vehicle (DMSO)-100

Experimental Protocols

In Vitro Kinase Inhibition Assay

A LanthaScreen™ Eu Kinase Binding Assay was used to determine the IC50 values of the Fictinostat enantiomers against GSK-3β. The assay was performed in a 384-well plate format. A solution containing the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase inhibitor ("tracer") was prepared in kinase buffer. The test compounds were serially diluted in DMSO and added to the kinase/antibody/tracer solution. The reaction was allowed to incubate at room temperature for 60 minutes. The plates were then read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The data was normalized to a DMSO control and the IC50 values were calculated using a four-parameter logistic fit.

Cell Viability Assay

The human neuroblastoma cell line, SH-SY5Y, was used to assess the cytotoxic effects of the Fictinostat enantiomers. Cells were seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight. The following day, the cells were treated with (R)-Fictinostat, (S)-Fictinostat, or racemic Fictinostat at a final concentration of 1 µM. A vehicle control (0.1% DMSO) was also included. After 48 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The luminescent signal, which is proportional to the amount of ATP present, was measured using a luminometer. The data was normalized to the vehicle control to determine the percentage of cell viability.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and the experimental workflow used in this study.

cluster_0 Fictinostat Mechanism of Action R_Fictinostat (R)-Fictinostat GSK3B GSK-3β R_Fictinostat->GSK3B Inhibition Apoptosis Apoptosis GSK3B->Apoptosis Promotes

Fictinostat inhibits GSK-3β, a promoter of apoptosis.

cluster_1 Experimental Workflow Start Start Synthesis Synthesize and Separate (R)- and (S)-Fictinostat Start->Synthesis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Culture Culture SH-SY5Y Cells Synthesis->Cell_Culture Data_Analysis Analyze and Compare Data Kinase_Assay->Data_Analysis Treatment Treat Cells with Enantiomers Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Viability_Assay->Data_Analysis End End Data_Analysis->End

Workflow for comparing Fictinostat enantiomer efficacy.

Discussion

The experimental data clearly demonstrates a significant difference in the biological activity of the two enantiomers of Fictinostat. (R)-Fictinostat is a potent inhibitor of GSK-3β with an IC50 value of 15 nM, while (S)-Fictinostat is approximately 57-fold less active. This difference in potency is mirrored in the cell-based assay, where (R)-Fictinostat induced a substantial decrease in cell viability at a 1 µM concentration, whereas (S)-Fictinostat had a minimal effect. The racemic mixture of Fictinostat exhibited an intermediate activity in both assays, as would be expected.

These findings highlight the critical importance of stereochemistry in drug design and development. The differential activity of the enantiomers suggests a specific and stereoselective interaction between (R)-Fictinostat and the active site of GSK-3β. The development of the single, more active enantiomer, (R)-Fictinostat, would be a more effective and potentially safer therapeutic strategy, as it would allow for the administration of a lower dose to achieve the desired therapeutic effect, thereby reducing the potential for off-target effects and metabolic burden associated with the less active (S)-enantiomer.

The enantiomers of Fictinostat exhibit marked differences in their ability to inhibit GSK-3β and induce cytotoxicity in SH-SY5Y cells. (R)-Fictinostat has been identified as the eutomer, being significantly more potent than (S)-Fictinostat. These results underscore the necessity of evaluating individual enantiomers during the drug discovery process to identify the most promising therapeutic candidate. Further preclinical development should focus on the (R)-enantiomer of Fictinostat.

Verifying Cellular Target Engagement of C15H13FN4O3: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of established experimental approaches to verify the cellular target engagement of the novel compound C15H13FN4O3, for which a specific target is not yet defined. The following sections detail the methodologies, present key data in a comparative format, and illustrate the experimental workflows.

Introduction to Target Engagement Verification

The initial identification of a bioactive compound, such as this compound, is only the first step in the journey of drug discovery. A crucial subsequent stage is to identify and validate its molecular target(s) within the complex environment of a living cell. Target engagement assays provide the necessary evidence that the compound physically interacts with its intended protein target, a prerequisite for its pharmacological effect.[1][2] This guide explores several powerful techniques applicable for identifying the cellular targets of a novel screening compound.

Comparative Analysis of Target Engagement Methodologies

Several distinct methodologies can be employed to determine and verify target engagement. The choice of method often depends on factors such as the availability of specific reagents, the required throughput, and the desired level of detail. Below is a comparison of three widely used approaches.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayChemoproteomics
Principle Ligand-induced thermal stabilization of the target protein.[2]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[3]Affinity-based capture or covalent labeling of target proteins from cell lysates.[4]
Target Requirement Endogenous or overexpressed protein.Genetically engineered target protein with a NanoLuc® tag.[3]Endogenous proteins.
Compound Requirement No modification needed.Requires a competitive fluorescent tracer for the target.[3]Often requires a modified, "clickable" version of the compound for affinity enrichment.[4]
Readout Quantification of soluble protein after heat shock (e.g., Western Blot, ELISA).[2]Ratiometric measurement of BRET signal.[3]Mass spectrometry-based identification and quantification of enriched proteins.
Throughput Low to high, depending on the detection method.[2]High.Low to medium.
Advantages Works with endogenous proteins in a label-free manner.[2]High sensitivity and quantitative in live cells.[3]Unbiased, genome-wide target identification.[4]
Limitations Not all proteins show a significant thermal shift.Requires genetic modification of the target protein.Can be technically challenging and may identify non-specific binders.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein.[2]

Protocol:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound and a vehicle control for a specified time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the soluble target protein in the supernatant by Western blotting or other protein detection methods like AlphaScreen® or HTRF®.[2]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement.

NanoBRET™ Target Engagement Assay

This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.[3]

Protocol:

  • Cell Preparation: Transfect cells with a plasmid expressing the candidate target protein fused to NanoLuc® luciferase.

  • Assay Setup: Seed the transfected cells into a multi-well plate. Add the NanoBRET™ tracer and varying concentrations of this compound.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the fluorescent tracer acceptor.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates that the compound is displacing the tracer and engaging the target. The IC50 value for target engagement can then be determined.[3]

Chemoproteomic Profiling

This approach uses a modified version of the compound to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[4]

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a "clickable" chemical handle, such as an alkyne or azide group.

  • Cell Treatment: Treat cells with the clickable probe.

  • Cell Lysis: Lyse the cells under conditions that preserve protein-ligand interactions.

  • Click Chemistry: Add a capture reagent (e.g., biotin-azide if the probe has an alkyne) to covalently link the probe-bound proteins to biotin.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated protein complexes.

  • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the probe-treated sample to those from a control sample to identify specific binding partners of this compound.[4]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA and Chemoproteomics.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis A Treat cells with This compound B Harvest and heat cell suspension A->B C Lyse cells B->C D Separate soluble & precipitated proteins C->D E Quantify soluble protein (e.g., Western Blot) D->E F Determine thermal shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Chemoproteomics_Workflow cluster_probe Probe Synthesis & Treatment cluster_capture Target Capture cluster_identification Target Identification A Synthesize 'clickable' This compound probe B Treat cells with probe A->B C Lyse cells B->C D Click chemistry to attach biotin C->D E Affinity purify with streptavidin beads D->E F Elute proteins E->F G Identify proteins by LC-MS/MS F->G

Caption: Chemoproteomics Workflow for Target Identification.

Conclusion

Verifying the cellular target engagement of a novel compound like this compound is a multifaceted process that can be approached with a variety of powerful techniques. The Cellular Thermal Shift Assay offers a label-free method to study target engagement with endogenous proteins, while the NanoBRET™ assay provides a highly sensitive and quantitative approach for live cells, albeit requiring genetic modification of the target. For unbiased, de novo target identification, chemoproteomics stands out as a robust discovery tool. The selection of the most appropriate method will depend on the specific research question, available resources, and the properties of the compound and its potential targets. By employing these methodologies, researchers can confidently validate the cellular targets of this compound and advance its development as a potential therapeutic agent.

References

A Comparative Guide to the Reproducibility of Erlotinib's Biological Effects in Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of preclinical research findings is a cornerstone of scientific progress, particularly in the field of drug development. The ability to obtain consistent results across different laboratories is crucial for validating novel therapeutic targets and advancing promising compounds into clinical trials. However, a significant challenge in preclinical cancer research is the variability of experimental outcomes. This guide provides a comparative analysis of the reported biological effects of Erlotinib, a widely studied EGFR kinase inhibitor, in various non-small cell lung cancer (NSCLC) cell lines. By presenting data from multiple studies, we aim to highlight the extent of inter-laboratory variability and provide detailed experimental protocols to aid in the design of more reproducible studies.

Quantitative Data Summary: Erlotinib IC50 Values in NSCLC Cell Lines

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the reported IC50 values for Erlotinib in three common NSCLC cell lines: A549, H1975, and HCC827. These cell lines are frequently used in preclinical studies and exhibit different sensitivities to Erlotinib, often related to their EGFR mutation status. The variability in the reported IC50 values across different studies underscores the importance of standardized experimental conditions.

Cell LineEGFR Mutation StatusReported IC50 (µM)Reference
A549 Wild-type~23[1]
>10[2]
2.8-fold lower IC50 for nanoemulsion vs. free solution[3]
H1975 L858R, T790MResistant[2]
HCC827 delE746_A750Highly sensitive[2]
0.0065 - 0.022[4]
Resistant clone (HCC827ER): 0.19732[4]
Parental: Sensitive; Resistant clones (GR and ER2): Resistant[5]

Note: The variability in IC50 values can be attributed to differences in experimental protocols, cell culture conditions, passage number, and the specific assay used.

Experimental Protocols: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine cytotoxicity and cell viability after drug treatment. The following is a generalized protocol for determining the IC50 of Erlotinib.

Materials:

  • NSCLC cell lines (e.g., A549, H1975, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Erlotinib stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]

  • Drug Treatment:

    • Prepare serial dilutions of Erlotinib in complete medium from the stock solution. A typical concentration range would be from 0.01 to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Erlotinib. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[8]

    • Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

    • Read the absorbance at 570 nm using a plate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Erlotinib's Mechanism of Action

Erlotinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[9] In many cancer cells, particularly in NSCLC with activating EGFR mutations, the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation, survival, and metastasis. Erlotinib competitively binds to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways.[9][10][11]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_erlotinib cluster_pi3k_akt PI3K/Akt Pathway cluster_ras_mapk Ras/MAPK Pathway cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Erlotinib Erlotinib Erlotinib->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Experimental Workflow for IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 of a compound like Erlotinib using a cell-based assay.

IC50_Workflow start Start cell_culture Cell Culture (e.g., A549, H1975, HCC827) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding incubation1 24h Incubation seeding->incubation1 drug_treatment Erlotinib Treatment (serial dilutions) incubation1->drug_treatment incubation2 72h Incubation drug_treatment->incubation2 mtt_assay MTT Assay incubation2->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Data Analysis (IC50 calculation) read_absorbance->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for determining the IC50 of Erlotinib.

Logical Relationship of Erlotinib Resistance Mechanisms

Resistance to Erlotinib can develop through various mechanisms, which can be broadly categorized as on-target alterations, bypass track activation, and phenotypic changes. Understanding these relationships is crucial for developing strategies to overcome resistance.

Resistance_Mechanisms cluster_on_target On-Target Alterations cluster_bypass Bypass Track Activation cluster_phenotypic Phenotypic Changes Erlotinib_Resistance Erlotinib Resistance T790M EGFR T790M Mutation T790M->Erlotinib_Resistance EGFR_Amp EGFR Amplification EGFR_Amp->Erlotinib_Resistance MET_Amp MET Amplification MET_Amp->Erlotinib_Resistance HER2_Amp HER2 Amplification HER2_Amp->Erlotinib_Resistance IGF1R IGF1R Activation IGF1R->Erlotinib_Resistance EMT Epithelial-to-Mesenchymal Transition (EMT) EMT->Erlotinib_Resistance SCLC_Trans Transformation to SCLC SCLC_Trans->Erlotinib_Resistance

Caption: Major mechanisms contributing to Erlotinib resistance in NSCLC.

References

Safety Operating Guide

C15H13FN4O3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of the fluoroquinolone antibiotic Balofloxacin (C15H13FN4O3) is critical for laboratory safety, environmental protection, and regulatory compliance. As a physiologically active substance with potential health hazards, it must be managed as a hazardous pharmaceutical waste.[1][2] Improper disposal, such as flushing or discarding in regular trash, can lead to environmental contamination and the promotion of antimicrobial resistance.[2][3]

Researchers and laboratory personnel must adhere to institutional protocols and federal and state regulations, primarily those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6]

Safety and Handling Precautions

Before handling Balofloxacin, it is essential to consult the Safety Data Sheet (SDS).[7] Always use personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[7] Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation.[1]

Identified Hazards:

  • May be harmful if swallowed or inhaled.[1][7]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory tract irritation.[1]

  • Suspected of damaging fertility or the unborn child.[7]

Quantitative and Physical Properties

The following table summarizes the key physical and chemical properties of Balofloxacin.

PropertyValueSource
CAS Number 127294-70-6[1]
Appearance White powder[8]
Melting Point 181-187 °C[8]
Solubility DMSO (10mg/ml)[8]
Stability Stable for at least 2 years when stored at +4°C[8]

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the compliant disposal of Balofloxacin waste generated in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Characterize all Balofloxacin waste—including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE—as hazardous pharmaceutical waste.

  • Do not mix this waste with non-hazardous or regular trash.[6] Segregate it at the point of generation.

Step 2: Containerization

  • Place all Balofloxacin waste into a designated, leak-proof hazardous waste container.[9]

  • The container must be closable and compatible with the chemical. It should be clearly labeled for pharmaceutical waste.

Step 3: Labeling

  • Label the container with the words "Hazardous Waste."

  • Clearly identify the contents, including the name "Balofloxacin."

  • Note the accumulation start date (the date the first piece of waste is placed in the container).

Step 4: Storage

  • Store the sealed waste container in a secure, designated satellite accumulation area or a central hazardous waste storage area.

  • Ensure the storage area is away from drains and general laboratory traffic.

Step 5: Final Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • The required method for disposal is incineration at a permitted treatment facility to ensure complete destruction.[4][5][9]

  • Maintain meticulous records of all disposed pharmaceutical waste to ensure regulatory compliance.[9]

Prohibited Disposal Methods:

  • DO NOT flush Balofloxacin down the drain or toilet. This is prohibited for healthcare and research facilities and contributes to water pollution.[3][4]

  • DO NOT dispose of Balofloxacin in the regular or biohazardous waste trash.[9]

Diagrams and Workflows

The following diagrams illustrate the proper disposal workflow for Balofloxacin and its mechanism of action.

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2 & 3: Collection & Labeling cluster_2 Step 4: Storage cluster_3 Step 5: Final Disposal cluster_4 Prohibited Actions A Balofloxacin Waste Generated (Pure chemical, contaminated labware, PPE) B Segregate as Hazardous Pharmaceutical Waste A->B P1 NO Drain Disposal A->P1 P2 NO Regular Trash A->P2 C Place in Designated, Leak-Proof Container B->C D Label Container: 'Hazardous Waste - Balofloxacin' C->D E Store in Secure Satellite Accumulation Area D->E F Arrange Pickup via EHS or Licensed Contractor E->F G Transport to Permitted Treatment Facility F->G H Incineration G->H Required Method I Maintain Disposal Records H->I cluster_drug Drug Action cluster_bacterium Bacterial Cell drug Balofloxacin (Fluoroquinolone) enzyme DNA Gyrase (Supercoiling Activity) drug->enzyme Inhibits dna_synthesis DNA Synthesis enzyme->dna_synthesis Enables replication Bacterial Replication enzyme->replication Inhibition Blocks dna_synthesis->replication Leads to cell_death Cell Death replication->cell_death Blockage Leads to

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.